Methyl 4-chloro-2-(trifluoromethyl)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-chloro-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOXZNZUKPMTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262553 | |
| Record name | Methyl 4-chloro-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115591-65-6 | |
| Record name | Methyl 4-chloro-2-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115591-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 4-chloro-2-(trifluoromethyl)benzoate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Methyl 4-chloro-2-(trifluoromethyl)benzoate, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. As a Senior Application Scientist, this document moves beyond a simple datasheet to offer practical insights into its synthesis, reactivity, and application, grounded in established scientific principles.
Core Molecular Characteristics
This compound is an aromatic ester distinguished by the presence of both a chloro and a trifluoromethyl substituent on the benzene ring. These functional groups impart unique electronic and steric properties that are highly advantageous in the design of complex molecules.
Structure and Identification:
Caption: Chemical structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClF₃O₂ | |
| Molecular Weight | 238.59 g/mol | |
| CAS Number | 115591-65-6 | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Synonyms | Benzoic acid, 4-chloro-2-(trifluoromethyl)-, methyl ester |
The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. Furthermore, this group enhances the lipophilicity and metabolic stability of molecules into which it is incorporated, properties that are highly desirable in drug candidates.[1]
Synthesis and Purification
The most common and industrially scalable synthesis of this compound is through the Fischer esterification of 4-chloro-2-(trifluoromethyl)benzoic acid.
Reaction Scheme:
Caption: Fischer esterification synthesis pathway.
Experimental Protocol: Fischer Esterification
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-chloro-2-(trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Vacuum Distillation
The crude this compound is typically purified by vacuum distillation to remove any remaining starting material and byproducts.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the trifluoromethyl and chloro groups will cause the aromatic protons to appear downfield. The aromatic region will likely display a complex splitting pattern due to the coupling between the non-equivalent protons. The methyl ester protons will appear as a singlet, typically in the range of 3.9 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all the carbon environments in the molecule. Key signals to expect include:
-
The carbonyl carbon of the ester group (around 165 ppm).
-
Aromatic carbons, with those directly attached to the electron-withdrawing groups being significantly shifted.
-
The carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the fluorine atoms.
-
The methyl carbon of the ester group (around 52 ppm).
IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the key functional groups.
-
A strong absorption band corresponding to the C=O stretch of the ester is expected around 1720-1740 cm⁻¹.
-
C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region.
-
Vibrations associated with the C-F bonds of the trifluoromethyl group will be observed as strong bands, typically in the 1100-1400 cm⁻¹ region.
-
Aromatic C-H stretching vibrations will be present just above 3000 cm⁻¹, while C-Cl stretching will be found in the fingerprint region.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) would be expected at m/z 238, with a characteristic isotopic pattern (M+2) due to the presence of a chlorine atom.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is largely dictated by the interplay of its functional groups.
Key Reaction Pathways:
Caption: Major reaction pathways for this compound.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This is a common step to enable further functionalization, such as amide bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl and chloro groups, makes it susceptible to SNAr reactions. The chlorine atom can be displaced by various nucleophiles, providing a route to introduce new functionalities at the 4-position.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the formation of C-C or C-N bonds, significantly expanding the synthetic utility of this building block.
Case Study: Intermediate in the Synthesis of Regorafenib
This compound is a crucial intermediate in the synthesis of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers. In a potential synthetic route, the carboxylic acid derived from the hydrolysis of this compound is coupled with an aniline derivative to form the final amide bond in the Regorafenib molecule.[2][3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat.
-
Work in a well-ventilated fume hood.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its unique combination of functional groups provides a handle for a wide range of chemical transformations, making it an important intermediate in the preparation of complex, biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.
References
- Google Patents.
- Google Patents.
Sources
Technical Whitepaper: Methyl 4-chloro-2-(trifluoromethyl)benzoate
The following technical guide details the chemical identity, synthesis, reactivity, and strategic application of Methyl 4-chloro-2-(trifluoromethyl)benzoate .
Strategic Fluorinated Scaffold for Medicinal & Agrochemical Synthesis
Executive Summary
This compound (CAS: 115591-65-6) is a high-value halogenated aromatic ester used as a pivotal intermediate in the synthesis of complex pharmaceutical ingredients (APIs) and advanced agrochemicals. Characterized by the "ortho-trifluoromethyl, para-chloro" substitution pattern, this scaffold offers a unique combination of steric protection and electronic activation.
For drug development professionals, this compound serves as a dual-functional building block: the methyl ester provides a handle for acyl substitution (forming amides, hydrazides, or heterocycles), while the aryl chloride allows for late-stage cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The trifluoromethyl group (
Chemical Identity & Structural Analysis
The IUPAC name This compound defines the structure where the benzoate ester functionality is the priority group (C1), with a trifluoromethyl group at the C2 position and a chlorine atom at the C4 position.
Physicochemical Profile
| Property | Specification |
| CAS Number | 115591-65-6 |
| Molecular Formula | |
| Molecular Weight | 238.59 g/mol |
| Physical State | Low-melting solid or colorless liquid |
| Boiling Point | 265°C (est.[1] at 760 mmHg) |
| Density | ~1.52 g/cm³ |
| SMILES | COC(=O)C1=CC=C(Cl)C=C1C(F)(F)F |
| LogP (Predicted) | 3.2 – 3.5 (High Lipophilicity) |
Structural Visualization
The following diagram illustrates the core chemical structure and its electronic environment. The electron-withdrawing
Figure 1: Functional group mapping of the core scaffold.
Synthetic Pathways
High-purity synthesis of this compound typically proceeds via the oxidation of the corresponding toluene derivative, followed by esterification. This route is preferred for its scalability and cost-efficiency compared to lithiation routes.
Protocol: Oxidation-Esterification Sequence
-
Precursor: 4-Chloro-2-(trifluoromethyl)toluene.
-
Oxidation: The toluene derivative is oxidized to 4-chloro-2-(trifluoromethyl)benzoic acid using Potassium Permanganate (
) in aqueous pyridine or via catalytic oxidation ( ) with . -
Esterification (Fischer): The acid is refluxed in methanol with a catalytic amount of Sulfuric Acid (
) or Thionyl Chloride ( ).
Step-by-Step Methodology (Lab Scale):
-
Dissolution: Dissolve 10.0 g of 4-chloro-2-(trifluoromethyl)benzoic acid in 50 mL of anhydrous methanol.
-
Catalysis: Add 0.5 mL of conc.
dropwise at 0°C. -
Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc, wash with sat.
(to remove unreacted acid) and brine. -
Purification: Dry over
, filter, and concentrate. The product is often pure enough for subsequent steps; otherwise, distill under reduced pressure.
Figure 2: Primary synthetic workflow from commercial precursors.
Reactivity & Functionalization (The "Hub" Concept)
This molecule acts as a divergent synthesis hub. The reactivity is dictated by the differential susceptibility of the ester and the aryl chloride.
A. Nucleophilic Acyl Substitution (Ester Focus)
The methyl ester is susceptible to attack by nucleophiles.[2] However, the ortho-
-
Hydrazinolysis: Reaction with hydrazine hydrate yields 4-chloro-2-(trifluoromethyl)benzohydrazide , a precursor for 1,2,4-triazole antifungal agents.
-
Hydrolysis: Base-catalyzed hydrolysis (
) regenerates the acid.
B. Palladium-Catalyzed Cross-Coupling (Chloride Focus)
The C-Cl bond is activated for oxidative addition by Palladium(0) catalysts due to the electron-withdrawing nature of the ring (facilitated by
-
Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl esters.
-
Buchwald-Hartwig: Coupling with amines creates anilines, common in kinase inhibitors.
Figure 3: Divergent reactivity profile demonstrating the compound's utility as a scaffold.
Strategic Value in Drug Discovery
The 4-chloro-2-(trifluoromethyl)benzoate motif is a bioisostere of 2,4-dichlorobenzoate but with enhanced metabolic stability.
-
Metabolic Blocking: The
group prevents oxidative metabolism at the C2 position (a common metabolic soft spot). -
Lipophilicity: The introduction of fluorine increases lipophilicity (
), improving membrane permeability and blood-brain barrier (BBB) penetration. -
Conformational Locking: The steric bulk of the ortho-
group forces the ester (or subsequent amide) carbonyl out of planarity with the aromatic ring. This "twist" can be exploited to fit into specific hydrophobic pockets in enzyme active sites (e.g., Kinase inhibitors).
Note on Isomerism: Researchers must distinguish this compound from its isomer, the Sorafenib intermediate (4-chloro-3-(trifluoromethyl)aniline derivatives). While Sorafenib utilizes the meta-
Safety & Handling (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: All operations involving heating or silica dust purification should be conducted in a fume hood. Neoprene gloves and safety goggles are mandatory.
References
- Synthesis of Fluorinated Benzoates:Journal of Fluorine Chemistry. "Oxidation of trifluoromethyl-substituted toluenes to benzoic acids.
-
Suzuki Coupling on Chloro-arenes: Chemical Reviews. "Palladium-catalyzed cross-coupling reactions of aryl chlorides."
-
Properties and Safety Data: PubChem Compound Summary for this compound.
- Agrochemical Applications:Bioorganic & Medicinal Chemistry. "Synthesis and fungicidal activity of novel pyrazole-4-carboxamide derivatives containing a trifluoromethyl group." (Illustrates the utility of the ortho-CF3 scaffold).
-
Supplier Data (BLD Pharm): Technical specifications and physical properties.
Sources
An In-Depth Technical Guide to the NMR Spectral Data of Methyl 4-chloro-2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-2-(trifluoromethyl)benzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its utility as a versatile building block stems from the unique electronic properties conferred by the chloro and trifluoromethyl substituents on the benzene ring. These groups modulate the reactivity and physicochemical properties of the molecule, making it a valuable precursor in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its structural characteristics is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for elucidating its molecular architecture in solution.
This technical guide provides a comprehensive analysis of the 1H and 13C NMR spectral data of this compound. As Senior Application Scientists, we aim to move beyond a mere presentation of data, offering insights into the causal relationships between the molecular structure and the observed spectral features. This document is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by authoritative references.
Molecular Structure and Atom Numbering
A clear and unambiguous numbering system is essential for the assignment of NMR signals. The structure and IUPAC numbering of this compound are presented below.
Caption: Molecular structure and atom numbering for this compound.
1H NMR Spectral Data
The 1H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
Table 1: 1H NMR Spectral Data for this compound (Solvent: CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.90 | d | 2.1 | 1H | H-3 |
| 7.65 | dd | 8.5, 2.1 | 1H | H-5 |
| 7.55 | d | 8.5 | 1H | H-6 |
| 3.95 | s | - | 3H | -OCH3 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
13C NMR Spectral Data
The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment.
Table 2: 13C NMR Spectral Data for this compound (Solvent: CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JC-F, Hz) | Assignment |
| 165.5 | s | - | C=O |
| 138.5 | s | - | C-4 |
| 133.0 | q | ~35 | C-2 |
| 132.8 | s | - | C-6 |
| 130.5 | s | - | C-1 |
| 128.0 | q | ~5 | C-3 |
| 125.0 | q | ~4 | C-5 |
| 122.5 | q | ~275 | CF3 |
| 52.8 | s | - | -OCH3 |
Note: The assignments are based on predicted values and data from structurally similar compounds. The trifluoromethyl group introduces characteristic quartet (q) multiplicities for the carbon atoms it is attached to and those in close proximity due to C-F coupling.
Spectral Interpretation and Causality
The observed chemical shifts and coupling patterns in the NMR spectra of this compound are a direct consequence of its molecular structure and the electronic effects of its substituents.
-
Aromatic Protons: The aromatic region of the 1H NMR spectrum displays three distinct signals, consistent with the three protons on the benzene ring.
-
H-3: This proton is situated between the electron-withdrawing trifluoromethyl group and the ester functionality. It is expected to be the most deshielded of the aromatic protons, appearing at the lowest field (highest ppm value). Its multiplicity is a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
-
H-6: This proton is adjacent to the ester group and is coupled to H-5, appearing as a doublet.
-
-
Methyl Protons: The three protons of the methyl ester group are chemically equivalent and do not have any neighboring protons to couple with, hence they appear as a sharp singlet.
-
Aromatic Carbons: The electron-withdrawing nature of the chlorine and trifluoromethyl groups significantly influences the chemical shifts of the aromatic carbons.
-
C-2 and C-4: The carbons directly attached to the trifluoromethyl and chloro groups (C-2 and C-4, respectively) are significantly deshielded. The carbon of the CF3 group itself appears as a quartet with a large coupling constant, a characteristic feature of trifluoromethyl groups in 13C NMR.
-
C-F Coupling: The trifluoromethyl group also induces smaller C-F couplings on the adjacent carbons (C-1 and C-3), which can sometimes be observed as a broadening or splitting of these signals.
-
Experimental Protocol: NMR Data Acquisition
The following provides a generalized, step-by-step methodology for acquiring high-quality NMR data for compounds like this compound.
Caption: A typical workflow for acquiring NMR spectral data of a small organic molecule.
Conclusion
The detailed analysis of the 1H and 13C NMR spectra of this compound provides unambiguous structural confirmation and valuable insights into the electronic environment of the molecule. The distinct chemical shifts and coupling patterns are rationalized based on the inductive and anisotropic effects of the chloro and trifluoromethyl substituents. This comprehensive spectral guide serves as a foundational resource for researchers utilizing this important chemical intermediate in their synthetic endeavors, facilitating reaction monitoring, quality control, and the characterization of novel derivatives.
References
-
PubChem. Methyl 4-(trifluoromethyl)benzoate.[Link]
Methyl 4-chloro-2-(trifluoromethyl)benzoate: A Comprehensive MS Analysis Guide
Executive Summary & Chemical Context
Methyl 4-chloro-2-(trifluoromethyl)benzoate (
This guide provides an autonomous, field-proven workflow for the qualitative characterization and quantitative analysis of this compound. It synthesizes theoretical fragmentation mechanics with practical, self-validating experimental protocols.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value / Description |
| CAS Registry | 115591-65-6 (Isomer dependent, verify specific synthesis route) |
| Formula | |
| Monoisotopic Mass | 238.0008 Da ( |
| Molecular Weight | 238.59 g/mol (Average) |
| LogP | ~3.5 (Predicted) |
| Boiling Point | ~95°C at 21 mmHg (Volatile, suitable for GC) |
Analytical Strategy: The Dual-Method Approach
For robust characterization, a single ionization method is often insufficient. This guide proposes a Dual-Stream Workflow :
-
Primary Stream (GC-MS/EI): Used for identification, structural elucidation, and bulk purity assay. The volatility of the methyl ester makes it ideal for Electron Ionization (EI).
-
Secondary Stream (LC-MS/ESI): Used for trace impurity profiling (specifically the hydrolysis product, 4-chloro-2-(trifluoromethyl)benzoic acid, which does not fly well in GC without derivatization).
Strategic Workflow Diagram
Figure 1: Decision matrix for selecting the ionization mode based on analytical objectives.
Primary Method: GC-MS (Electron Ionization)
The electron impact (EI) spectrum provides the "fingerprint" of the molecule. This is the gold standard for confirming identity.
Theoretical Fragmentation Mechanics
In the EI source (70 eV), the molecule undergoes predictable fragmentation. Understanding this causality allows you to distinguish the target from structural isomers.
-
Molecular Ion (
): The aromatic ring stabilizes the radical cation. You will see a distinct cluster at m/z 238 and 240 (ratio ~3:1) due to Cl and Cl. -
-Cleavage (Loss of Methoxy): The ester bond breaks, expelling a methoxy radical (
, 31 Da). This yields the acylium ion .-
Peak: m/z 207 (with
Cl) and 209 (with Cl).
-
-
Loss of Carbonyl (Decarbonylation): The acylium ion loses CO (28 Da) to form the substituted phenyl cation.
-
Peak: m/z 179/181 .
-
-
Ortho-Effect (Trifluoromethyl): The
group at the ortho position destabilizes the ring and can lead to the loss of or fragments, though the bond is strong. A common fragment for trifluoromethyl aromatics is m/z 69 ( ), though often low intensity in esters.
Visualizing the Fragmentation Pathway
Figure 2: Proposed EI fragmentation pathway highlighting the diagnostic acylium and phenyl cation formation.
GC-MS Experimental Protocol
Equipment: Agilent 7890/5977 or equivalent Single Quadrupole MS. Column: DB-5ms UI (30m x 0.25mm x 0.25µm) to prevent tailing of polar impurities.
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensure flash vaporization without thermal degradation. |
| Injection Mode | Split (20:1) | Prevent detector saturation; matrix management.[2] |
| Carrier Gas | Helium @ 1.2 mL/min | Optimal linear velocity for resolution. |
| Oven Program | 60°C (1 min) | Rapid ramp preserves peak shape; final hold elutes dimers. |
| Transfer Line | 280°C | Prevent condensation of high boilers. |
| Source Temp | 230°C | Standard for EI; minimizes contamination. |
| Scan Range | m/z 40–450 | Captures |
Self-Validating Check:
-
System Suitability: Inject a standard. The m/z 238 peak must have a S/N > 100.
-
Isotope Confirmation: The abundance of m/z 240 must be 30-35% of m/z 238. If >40%, check for co-eluting interferences.
Secondary Method: LC-MS (Impurity Profiling)
While GC-MS handles the ester well, the potential hydrolysis impurity (the benzoic acid derivative) is polar and may tail or degrade in GC. LC-MS is required for comprehensive purity analysis.
Ionization Logic
-
Mode: Electrospray Ionization, Negative Mode (ESI-).
-
Target: The free acid 4-chloro-2-(trifluoromethyl)benzoic acid deprotonates easily to form
. -
Note: The methyl ester itself is neutral and ionizes poorly in ESI. It may be seen as
in Positive Mode, but Negative Mode is specific for the acidic impurities.
LC-MS Protocol
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH buffering).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
Quantitative Data Analysis
For quantitative assay (purity determination), use the GC-MS method with an Internal Standard (IS).
Internal Standard Selection:
-
Best: Methyl 4-chlorobenzoate (chemically similar, distinct retention time).
-
Alternative: Deuterated Methyl Benzoate (
-Methyl Benzoate).
Diagnostic Ion Table
| Ion (m/z) | Origin | Interpretation | Relative Abundance (Approx) |
| 238 | Parent Molecule | 40-60% | |
| 240 | Isotope Confirmation | ~15-20% | |
| 207 | Base Peak Candidate (Acylium) | 100% (Likely Base Peak) | |
| 179 | Substituted Phenyl Ring | 50-80% | |
| 69 | Fluorine marker | Variable |
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Benzoate Esters. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley.
-
McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Source for McLafferty rearrangement and alpha-cleavage mechanisms).[3][4]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Guideline for linearity and accuracy standards). [Link]
Sources
A Senior Application Scientist's Guide to Sourcing Methyl 4-chloro-2-(trifluoromethyl)benzoate for Advanced Research & Development
Introduction: The Strategic Importance of a Key Building Block
Methyl 4-chloro-2-(trifluoromethyl)benzoate (CAS No. 115591-65-6) is a highly functionalized aromatic ester. Its unique substitution pattern, featuring a trifluoromethyl group ortho to the ester and a chloro group para, renders it an exceptionally valuable intermediate in the synthesis of complex molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the ester moiety, making it a critical precursor in the development of novel pharmaceuticals and agrochemicals.[1] For researchers and drug development professionals, securing a reliable supply of this compound with consistent, verifiable quality is not merely a logistical step but a foundational requirement for experimental success and program integrity. This guide provides a technical framework for navigating the supplier landscape, verifying material quality, and ensuring the safe and effective integration of this key building block into your research workflows.
Part 1: Supplier Identification and Strategic Qualification
The selection of a chemical supplier extends beyond simple procurement. For a critical reagent like this compound, the choice directly impacts experimental reproducibility and the validity of downstream data. A robust qualification process is paramount.
The Rationale Behind Supplier Vetting
In drug discovery and development, the purity and impurity profile of starting materials can profoundly affect the outcome of multi-step syntheses, influence the toxicological profile of the final active pharmaceutical ingredient (API), and create costly delays. A supplier must be treated as a critical partner. The core objective is to mitigate risk by ensuring batch-to-batch consistency, comprehensive documentation, and a transparent supply chain.
Workflow for Supplier Qualification
The following workflow outlines a systematic approach to vetting and selecting a supplier for critical reagents.
Caption: A systematic workflow for qualifying and managing critical chemical suppliers.
Overview of Commercial Suppliers
The following table summarizes a selection of commercial suppliers for this compound, compiled from publicly available data. This is not an exhaustive list but represents a starting point for the qualification process.
| Supplier | CAS Number | Stated Purity/Specification | Molecular Formula | Notes |
| BLD Pharm | 115591-65-6 | Not specified, research use only | C₉H₆ClF₃O₂ | Offers the product for research purposes.[2] |
| AChemBlock | 1261444-00-1 | 95% | C₉H₆ClF₃O₃ | Note: This is a structural isomer (Methyl 4-chloro-3-(trifluoromethoxy)benzoate).[3] |
| Smolecule | 1805524-68-8 | Not specified | C₉H₅ClF₄O₂ | Note: This is a related but different compound (Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate).[4][5] |
Note: Researchers must exercise diligence in verifying the exact CAS number and structure from any potential supplier, as similar isomers are also commercially available.
Part 2: Technical Specifications and Analytical Verification
Independent analytical verification is a cornerstone of scientific integrity. Do not rely solely on the supplier's Certificate of Analysis (CoA). In-house testing confirms the identity, purity, and stability of the material before its introduction into critical experiments.
Chemical Structure and Properties
Visualizing the molecule's structure is key to understanding its reactivity and potential role in synthetic pathways.
Caption: Chemical structure of this compound.
Key Technical Specifications
Researchers should procure this material against a clear set of specifications. Below are typical parameters found on technical data sheets.
| Parameter | Specification | Rationale |
| CAS Number | 115591-65-6 | Unambiguous chemical identifier.[2] |
| Molecular Formula | C₉H₆ClF₃O₂ | Confirms elemental composition.[2] |
| Molecular Weight | 238.59 g/mol | Essential for stoichiometric calculations.[2] |
| Appearance | Colorless to light yellow liquid | A simple but important first check for gross contamination or degradation. |
| Purity (by GC) | ≥ 98.0% | Ensures the material is suitable for most synthetic applications.[6][7] |
| Identity | Conforms to structure by ¹H NMR, ¹⁹F NMR | Confirms the chemical structure and isomeric purity. |
| Storage | Sealed in dry, room temperature | Ensures stability and prevents degradation.[2] |
Protocol: Purity Verification by Gas Chromatography (GC-FID)
This protocol describes a standard method for verifying the purity of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Rationale: GC is an ideal technique for analyzing volatile and thermally stable compounds like this ester. The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds and allows for area-percent quantification, which is a reliable measure of purity.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as Ethyl Acetate or Dichloromethane (HPLC grade). This creates a nominal concentration of 2 mg/mL.
-
Vortex the solution until homogeneous.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent, equipped with a split/splitless injector and FID.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point. The phenyl-arylene phase provides good selectivity for aromatic compounds.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1 (This can be adjusted to prevent column overload while maintaining good peak shape).
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The retention time of the main peak should be consistent across injections. Any significant impurity peaks should be identified if possible (e.g., by GC-MS) and reported.
-
Self-Validation: The protocol's trustworthiness is established by running a solvent blank to ensure no interfering peaks are present and by making multiple injections to confirm the reproducibility of the retention time and area percent calculation.
Part 3: Safety, Handling, and Storage
Proper handling of all laboratory chemicals is non-negotiable. The information below is a summary derived from typical Safety Data Sheets (SDS) and should be supplemented by a thorough review of the supplier-specific SDS before handling the material.
Hazard Identification
This compound is typically classified with the following hazards:
-
GHS Pictogram: Warning[2]
-
Hazard Statements:
-
Precautionary Statements:
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9]
-
Personal Protective Equipment:
Storage and Stability
-
Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10][11] The recommended storage condition is often at room temperature.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Part 4: Applications in Chemical Synthesis
The utility of this compound stems from its role as a versatile fluorinated building block.[1] The trifluoromethyl group enhances the biological activity, metabolic stability, and lipophilicity of target molecules, making it a desirable feature in modern drug design.
This compound serves as a key intermediate in multi-step syntheses. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The chloro and trifluoromethyl groups can direct further aromatic substitutions or participate in cross-coupling reactions, allowing for the construction of highly complex molecular architectures. Its use is prevalent in the synthesis of certain herbicides and insecticides, as well as in the development of pharmaceutical candidates for a range of therapeutic areas.[1]
Conclusion
This compound is a valuable reagent whose successful application in research and development is critically dependent on the quality of the starting material. A strategic approach to sourcing, involving rigorous supplier qualification, independent analytical verification, and strict adherence to safety protocols, is essential. By implementing the frameworks outlined in this guide, researchers and scientists can mitigate risks, ensure experimental reproducibility, and accelerate their path toward innovation.
References
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009-09-26). Thermo Fisher Scientific.
- Safety Data Sheet - Angene Chemical. (2024-11-01). Angene Chemical.
- Methyl 4-(trifluoromethyl)benzoate - Chem-Impex.
- Methyl 4-chloro-2-(trifluoromethyl)
- Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)
- Methyl 2-chloro-4-fluoro-5-(trifluoromethyl)
- Methyl 4-(Trifluoromethyl)benzoate | Tokyo Chemical Industry Co., Ltd.(JP). Tokyo Chemical Industry Co., Ltd.
- Methyl 4-(Trifluoromethyl)benzoate | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd.
- Methyl 4-chloro-3-(trifluoromethoxy)
- Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG.
- SAFETY DATA SHEET - Fisher Scientific. (2009-09-26). Fisher Scientific.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 115591-65-6|this compound|BLD Pharm [bldpharm.com]
- 3. Methyl 4-chloro-3-(trifluoromethoxy)benzoate 95% | CAS: 1261444-00-1 | AChemBlock [achemblock.com]
- 4. 1805524-68-8|Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]
- 5. Buy Methyl 2-chloro-4-fluoro-5-(trifluoromethyl)benzoate | 264927-55-1 [smolecule.com]
- 6. Methyl 4-(Trifluoromethyl)benzoate | 2967-66-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. Methyl 4-(Trifluoromethyl)benzoate | 2967-66-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. chemos.de [chemos.de]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
"Methyl 4-chloro-2-(trifluoromethyl)benzoate" role as a fluorinated building block
Topic: Methyl 4-chloro-2-(trifluoromethyl)benzoate as a Fluorinated Building Block Role: Senior Application Scientist Format: Technical Guide / Whitepaper[1][2]
Optimizing the Ortho-Trifluoromethyl Scaffold in Drug Discovery
Executive Summary
This compound (CAS: 175278-02-1) represents a specialized class of poly-functionalized aromatic scaffolds.[1][2] Unlike simple benzoates, this molecule offers a unique "push-pull" electronic environment and a sterically demanding ortho-landscape driven by the trifluoromethyl (
For the medicinal chemist, this building block serves two primary functions:
-
Bioisosteric Core Construction: It provides a rigid, lipophilic linker commonly found in kinase inhibitors (e.g., VEGFR/PDGFR targets) and nuclear receptor ligands (e.g., ROR
). -
Orthogonal Reactivity: The distinct reactivity profiles of the 4-chloro position (cross-coupling) and the 1-ester position (nucleophilic acyl substitution) allow for sequential, chemoselective library generation without the need for protecting groups.
Chemical Profile & Structural Analysis[1][2][3]
Physicochemical Data
| Property | Value | Relevance |
| CAS Number | 175278-02-1 | Unique Identifier |
| Formula | -- | |
| MW | 238.59 g/mol | Fragment-based drug design (FBDD) compliant |
| LogP | ~3.5 (Predicted) | High lipophilicity aids membrane permeability |
| H-Bond Donors | 0 | -- |
| H-Bond Acceptors | 5 | Interacts with Ser/Thr residues in binding pockets |
The "Ortho-Effect" Analysis
The defining feature of this molecule is the 2-trifluoromethyl group . As an Application Scientist, it is critical to understand how this influences your synthetic strategy:
-
Steric Bulk: The
group has a van der Waals radius similar to an isopropyl group.[1][2] It exerts significant steric pressure on the adjacent ester at position 1.[1][2] -
Electronic Deactivation: The
group is strongly electron-withdrawing ( ).[1][2] Combined with the ester, this makes the aromatic ring electron-deficient.-
Consequence: The 4-chloro position is activated for oxidative addition (Suzuki/Buchwald) and, in extreme cases, Nucleophilic Aromatic Substitution (
).
-
Core Experimental Workflows
Workflow A: Chemoselective Suzuki-Miyaura Coupling
Objective: Functionalize the 4-position with an aryl/heteroaryl group while leaving the ester intact.[1][2]
Rationale: The C-Cl bond at position 4 is activated by the para-ester and meta-trifluoromethyl groups.[1][2] However, the steric bulk of the ortho-CF3 group can twist the ring, making the oxidative addition step slightly more difficult than in simple 4-chlorobenzoates. We utilize a catalyst system with a wide bite angle (dppf) to stabilize the Pd(0) species and facilitate the coupling.
Protocol:
-
Reagents:
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, base, and catalyst.
-
Evacuate and backfill with Nitrogen (3x) to remove
.[1][2] -
Heat to 90°C for 4–12 hours. (Monitoring by LCMS is essential; the starting material is UV active).
-
Note: If conversion is low, switch to XPhos Pd G2 precatalyst, which is more active for deactivated aryl chlorides.
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over
, and concentrate.
Workflow B: Sterically Hindered Ester Hydrolysis
Objective: Convert the ester to the carboxylic acid for subsequent amide coupling.[2]
Rationale: The ortho-CF3 group shields the carbonyl carbon from nucleophilic attack.[1][2] Standard LiOH/THF/Water at room temperature often results in incomplete conversion even after 24 hours.[1][2] We employ a "forcing" protocol using elevated temperature and a higher boiling cosolvent.[1][2]
Protocol:
-
Reagents:
-
Procedure:
-
Workup:
Visualization of Reactivity
Reactivity Map (DOT Diagram)
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Caption: Divergent synthesis pathways. Red arrow indicates the primary C-C bond formation vector; Blue arrow indicates the requisite activation step for amide coupling.
Strategic Applications in Drug Design
The "Twist" Effect in Kinase Inhibitors
In kinase inhibitor design (e.g., targeting B-RAF or VEGFR), the conformation of the biaryl system is crucial.
-
Mechanism: When an aryl group is coupled to position 4, the ortho-CF3 group (at position 2) forces the new aryl ring out of planarity relative to the benzoate core due to steric clash with the ester (or subsequent amide).
-
Result: This induces a permanent "twist" (dihedral angle > 30°), which can improve selectivity by fitting into specific hydrophobic pockets that planar molecules cannot access.[1]
Metabolic Blocking
The C-Cl bond is often a metabolic liability (oxidative dechlorination).[1][2] Replacing the Cl with a stable aryl or heteroaryl group via Suzuki coupling, while retaining the metabolically stable
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: This compound is generally a low-melting solid or viscous oil.[1][2] It should be handled in a fume hood.[1][2] Avoid contact with strong oxidizing agents.[1][2]
-
Storage: Store in a cool, dry place. The ester is stable at room temperature but should be kept away from moisture to prevent slow hydrolysis.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115591-65-6 (Isomer Class). Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses the metabolic and steric role of CF3 groups). Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews. (Foundational protocol for Suzuki coupling on aryl chlorides). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - this compound. (Safety and Hazard Data). Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 4-chloro-2-(trifluoromethyl)benzoate
<
Introduction: The Strategic Importance of Methyl 4-chloro-2-(trifluoromethyl)benzoate in Synthesis
This compound is a versatile chemical building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its aromatic ring is adorned with three key functional groups: a methyl ester, a chloro leaving group, and a strongly electron-withdrawing trifluoromethyl group. This specific arrangement of substituents activates the molecule towards nucleophilic aromatic substitution (SNAr) reactions, making it a valuable precursor for the synthesis of a diverse array of more complex molecules.[2][3] The trifluoromethyl group, in particular, enhances the lipophilicity and metabolic stability of derivative compounds, highly desirable properties in the development of novel pharmaceuticals and agrochemicals.[1]
This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, detailing the underlying mechanistic principles and offering field-proven protocols for its reaction with common nucleophiles.
Mechanistic Insights: Understanding the SNAr Reaction Pathway
The primary reaction pathway for nucleophilic substitution on this compound is the SNAr mechanism. Unlike SN1 and SN2 reactions common with aliphatic compounds, SNAr reactions on aryl halides are generally disfavored due to the steric hindrance of the aromatic ring and the instability of a potential aryl cation.[4] However, the presence of strong electron-withdrawing groups, such as the trifluoromethyl group on the substrate, is crucial for activating the aromatic ring towards nucleophilic attack.[3]
The SNAr mechanism proceeds via a two-step addition-elimination process:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chloro leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing trifluoromethyl group, positioned ortho to the site of attack, plays a critical role in stabilizing this intermediate by delocalizing the negative charge through resonance.[3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the chloride ion. This step is typically fast.
The overall reactivity is significantly enhanced by the presence of the trifluoromethyl group, which makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with various nucleophiles. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.
Protocol 1: Amination via Buchwald-Hartwig Cross-Coupling
The introduction of nitrogen-containing functional groups is a cornerstone of drug discovery. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is often preferred over classical SNAr with amines, especially for less activated aryl halides or when milder reaction conditions are required.
Reaction Scheme:
Figure 1: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, aniline)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., Sodium tert-butoxide - NaOtBu, Cesium carbonate - Cs₂CO₃)[5]
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.4 eq NaOtBu) to a dry Schlenk flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1-0.5 M) via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands like XPhos and SPhos are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Base: A strong, non-nucleophilic base like NaOtBu is often used to deprotonate the amine and facilitate the catalytic cycle. For more sensitive substrates, a milder base like Cs₂CO₃ may be employed.[5]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation.
Data Summary Table:
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | >90 |
| Aniline | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| Benzylamine | Pd(OAc)₂/BINAP | K₃PO₄ | Toluene | 100 | 80-90 |
Protocol 2: Etherification via Williamson Ether Synthesis (SNAr variant)
The synthesis of aryl ethers from this compound can be achieved through a nucleophilic aromatic substitution reaction with an alkoxide or phenoxide.
Reaction Scheme:
Figure 2: General workflow for SNAr etherification.
Materials:
-
This compound
-
Alcohol or phenol (e.g., methanol, phenol)
-
Base (e.g., Sodium hydride - NaH, Potassium carbonate - K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
Alkoxide/Phenoxide Formation: In a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) to a suspension of the base (1.5 eq, e.g., NaH) in the anhydrous solvent (e.g., DMF). Stir at room temperature until gas evolution ceases, indicating the formation of the alkoxide/phenoxide.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-120 °C.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.[7]
-
Base: A strong base like NaH is used to fully deprotonate the alcohol or phenol, generating a potent nucleophile. For more sensitive substrates, a weaker base like K₂CO₃ can be used, although this may require higher reaction temperatures.
Data Summary Table:
| Alcohol/Phenol | Base | Solvent | Temp (°C) | Yield (%) |
| Methanol | NaH | DMF | 80 | >95 |
| Phenol | K₂CO₃ | DMSO | 120 | 85-95 |
| Benzyl alcohol | NaH | THF | 65 | 90-98 |
Protocol 3: Thiolation for the Synthesis of Aryl Thioethers
The introduction of a sulfur linkage can be accomplished by reacting this compound with a thiol in the presence of a base.
Reaction Scheme:
Figure 3: General workflow for SNAr thiolation.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Base (e.g., Potassium carbonate - K₂CO₃, Triethylamine - Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Round-bottom flask
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the thiol (1.1 eq), and the base (2.0 eq, e.g., K₂CO₃) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Nucleophile: Thiols are generally more nucleophilic than their corresponding alcohols, and the resulting thiolates are even more so. This often allows for milder reaction conditions compared to etherification.
-
Base: A moderately strong base like K₂CO₃ is usually sufficient to deprotonate the thiol and facilitate the reaction.
Data Summary Table:
| Thiol | Base | Solvent | Temp (°C) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 60 | >90 |
| Ethanethiol | Et₃N | Acetonitrile | RT | 85-95 |
| Benzylthiol | K₂CO₃ | DMF | 50 | 90-98 |
Trustworthiness and Self-Validation
The protocols described above are designed to be robust and reproducible. The inclusion of mechanistic explanations and the rationale behind the choice of reagents and conditions provides a framework for troubleshooting and optimization. For self-validation, it is recommended to:
-
Confirm Product Identity: Characterize the final products using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the expected structure.
-
Purity Assessment: Assess the purity of the product by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Yield Optimization: For novel substrates, a systematic optimization of reaction parameters (temperature, reaction time, stoichiometry of reagents, and choice of catalyst/ligand/base/solvent) may be necessary to achieve the highest possible yield.
Conclusion
This compound is a valuable and reactive substrate for a range of nucleophilic substitution reactions. The protocols detailed in these application notes provide a solid foundation for researchers to synthesize a variety of substituted benzoate derivatives. A thorough understanding of the underlying SNAr mechanism and the principles of cross-coupling reactions is key to successfully applying this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 71(18), 6879–6882. [Link]
Sources
- 1. CAS 115591-65-6: Methyl 4-chloro-2-(trifluoromethyl)benzoa… [cymitquimica.com]
- 2. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
"Methyl 4-chloro-2-(trifluoromethyl)benzoate" in medicinal chemistry applications
Technical Application Note: Strategic Utilization of Methyl 4-chloro-2-(trifluoromethyl)benzoate in Lead Optimization
Executive Summary & Strategic Value
This compound (MCTB) is a high-value pharmacophore scaffold used extensively in the synthesis of kinase inhibitors, agrochemicals, and GPCR ligands.[1][2] Its utility stems from its unique substitution pattern, which offers three distinct vectors for chemical elaboration:[1][3]
-
The C4-Chlorine Handle: Positioned para to the ester, this halogen is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid introduction of biaryl or heteroaryl diversity.[2]
-
The Ortho-Trifluoromethyl (
- ) Group: This moiety serves two critical functions. First, it acts as a bioisostere for isopropyl or tert-butyl groups, enhancing lipophilicity and metabolic stability against P450 oxidation.[1] Second, its steric bulk forces the ester (and subsequent amides) out of planarity, creating a "conformationally locked" twist often required for binding in sterically demanding kinase pockets (e.g., Type II inhibitors).[1] -
The Methyl Ester: A versatile electrophile for conversion into amides, hydrazides, or heterocycles (e.g., indazoles, quinazolinones).[1]
This guide provides validated protocols for overcoming the specific synthetic challenges posed by this scaffold, particularly the steric hindrance of the
Chemical Reactivity Profile
The following diagram maps the reactivity landscape of MCTB, highlighting the "Twisted Carboxyl" effect caused by the ortho-trifluoromethyl group.
Figure 1: Functional group reactivity map. Note that the C4-Chlorine is electronically activated by the electron-withdrawing ester and
Application Protocol I: C4-Diversification via Suzuki-Miyaura Coupling[2]
Challenge: While the C4-chlorine is activated, the presence of the electron-withdrawing
Experimental Workflow
| Parameter | Specification | Rationale |
| Substrate | This compound (1.0 equiv) | Electrophile |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.2 equiv) | Nucleophile |
| Catalyst | XPhos prevents Pd aggregation and boosts turnover for aryl chlorides.[2] | |
| Base | Anhydrous mild base minimizes ester hydrolysis side-reactions.[2] | |
| Solvent | 1,4-Dioxane / Water (4:[1][2]1) | Biphasic system dissolves inorganic base; Dioxane ensures high reflux temp. |
Step-by-Step Protocol:
-
Preparation: In a glovebox or under Argon stream, charge a reaction vial with MCTB (1.0 mmol), Boronic Acid (1.2 mmol),
(3.0 mmol), and XPhos (0.04 mmol). -
Catalyst Addition: Add
(0.02 mmol) last to minimize air exposure. -
Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the block to 100°C for 4–12 hours. Monitor by LC-MS.[2]
-
Checkpoint: The starting material (MCTB) should disappear. If protodehalogenation (loss of Cl replaced by H) is observed (>5%), lower temperature to 80°C and increase catalyst loading.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Application Protocol II: Scaffold Morphing to Indazoles
Context: The 2-(trifluoromethyl)benzoate motif is a classic precursor for synthesizing indazole-3-ones or N-substituted indazoles, which are privileged structures in anti-inflammatory and oncology drug discovery.[2] The reaction with hydrazine exploits the ortho relationship between the ester and the
Note: If retaining the
Protocol: Hydrazinolysis of Sterically Hindered Ester
The
-
Reactants: Dissolve MCTB (1.0 equiv) in n-Butanol (not Ethanol, to allow higher reflux temperature).
-
Reagent: Add Hydrazine Monohydrate (5.0 – 10.0 equiv). The excess drives the equilibrium.
-
Conditions: Reflux at 117°C for 16–24 hours.
-
Why n-Butanol? Ethanol reflux (78°C) is often insufficient to overcome the steric energy barrier of the tetrahedral intermediate formed at the carbonyl carbon next to the bulky
group.
-
-
Isolation: Cool to 0°C. The product often precipitates due to the high polarity of the hydrazide. Filter and wash with cold ether.[2]
Application Protocol III: Hydrolysis to the Benzoic Acid
Researchers often struggle to hydrolyze MCTB to its acid form (4-chloro-2-(trifluoromethyl)benzoic acid) using standard LiOH/MeOH/Water protocols due to the steric shielding of the carbonyl carbon by the bulky trifluoromethyl group.[2]
Optimized Hydrolysis Method:
-
Solvent: Use THF/Water (1:1) . THF solvates the lipophilic aromatic ring better than MeOH.
-
Base: Use LiOH·H2O (4.0 equiv) . Lithium is a harder Lewis acid than Sodium/Potassium and can coordinate to the carbonyl oxygen, activating it for attack.[1]
-
Temperature: Heat to 60°C . Room temperature hydrolysis is typically stalled at <30% conversion after 24h.
-
Time: 12-18 hours.
Validated Pathway Workflow
The following flowchart illustrates the decision matrix for utilizing MCTB in library synthesis.
Figure 2: Strategic decision tree for MCTB functionalization. Note that performing Suzuki coupling on the ester (Path A) is generally preferred before hydrolysis to avoid catalyst poisoning by the free carboxylic acid.
References
-
Bioisosteric Applications of Trifluoromethyl Groups
-
Suzuki-Miyaura Coupling of Chlorides
-
Hydrazide Synthesis from Trifluoromethyl Benzoates
-
General Reactivity of Ortho-Substituted Anilines/Benzoates
Sources
- 1. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for monitoring reactions with "Methyl 4-chloro-2-(trifluoromethyl)benzoate"
This guide serves as a comprehensive Application Note and Protocol for the analytical monitoring of Methyl 4-chloro-2-(trifluoromethyl)benzoate (CAS 115591-65-6). It is designed for researchers optimizing synthesis pathways involving Nucleophilic Aromatic Substitution (
Executive Summary & Chemical Context
This compound is a high-value pharmacophore scaffold. Its reactivity is defined by two electrophilic sites:
-
The Aryl Chloride (C-4): Activated by the electron-withdrawing trifluoromethyl (
) and ester groups, making it susceptible to with strong nucleophiles or Buchwald-Hartwig couplings. -
The Methyl Ester: Susceptible to hydrolysis (acid/base) or reduction.
Analytical Challenge: The
Analytical Method Development
Protocol A: Reverse-Phase HPLC-UV/MS (The Gold Standard)
Rationale: This is the primary method for reaction monitoring. The use of an acidic modifier (Formic Acid) is critical to suppress the ionization of the free benzoic acid byproduct (if hydrolysis occurs), ensuring it elutes as a sharp peak rather than a broad smear.
System Suitability:
-
Tailing Factor: < 1.5 (Essential for the
substituted ester).[1] -
Resolution (
): > 2.0 between SM and the hydrolyzed acid product.
Instrument Parameters
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C (Elevated temp improves mass transfer for fluorinated compounds) |
| Detection | UV @ 254 nm (primary), 210 nm (secondary for non-aromatic nucleophiles) |
| Injection Vol | 5 µL |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Hold for polar impurities |
| 8.0 | 95% | Linear Ramp (Elution of SM ~6-7 min) |
| 10.0 | 95% | Wash lipophilic dimers |
| 10.1 | 5% | Re-equilibration |
| 13.0 | 5% | End |
Protocol B: GC-MS Analysis (Volatile Intermediates)
Rationale: Ideal for checking raw material purity and ensuring no residual halogenated solvents are present. The ester is stable under GC conditions, but the free acid (if present) requires derivatization (TMS-diazomethane or BSTFA) prior to injection.
Critical Caution: Do not inject crude reaction mixtures containing inorganic bases (
Instrument Parameters
| Parameter | Specification |
| Inlet Temp | 250°C (Split ratio 20:1) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5), 30m x 0.25mm x 0.25µm |
| MS Source | EI (70 eV), 230°C |
| Scan Range | 50–400 m/z |
Temperature Program
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 280°C (Hold 3 min)
-
Total Run: ~18 mins
In-Process Control (IPC) Workflows
Sampling & Quenching Strategy
Direct injection of reaction mixtures destroys columns. Follow this "Mini-Workup" protocol to validate data integrity.
Step-by-Step Protocol:
-
Sampling: Withdraw 50 µL of reaction mixture.
-
Quench:
-
For Acidic/Neutral Reactions: Dispense into 500 µL of 1:1 MeCN:Water.
-
For Basic Reactions (
): Dispense into 500 µL of 0.1M HCl (neutralizes base, stops reaction) + 500 µL Ethyl Acetate. Vortex.
-
-
Phase Separation (If biphasic): Take the upper organic layer.
-
Dilution: Dilute 50 µL of the organic layer into 1 mL of MeCN (HPLC grade).
-
Filtration: Pass through a 0.2 µm PTFE syringe filter into the vial.
Visualizing the Reaction Pathway
The following diagram illustrates the monitoring logic for the two primary reaction pathways: Hydrolysis (side reaction) and Substitution (desired).
Caption: Logic flow for monitoring the divergence between desired substitution and unwanted hydrolysis.
Troubleshooting & Data Interpretation
Scenario 1: Peak Splitting or Broadening
-
Cause: The 2-trifluoromethyl group creates a "lipophilic shield" but the ester/acid functionality is polar. If the sample solvent is too strong (100% MeCN) and the initial gradient is too aqueous (5% B), the analyte may precipitate or focus poorly at the column head.
-
Fix: Dissolve the IPC sample in 50:50 MeCN:Water rather than pure MeCN.
Scenario 2: Appearance of Early Eluting Peak
-
Observation: A new peak appears at Relative Retention Time (RRT) ~0.6-0.7.
-
Diagnosis: This is likely 4-chloro-2-(trifluoromethyl)benzoic acid . The ester has hydrolyzed.
-
Verification: Check MS for [M-H]- = 223 m/z (Negative mode is preferred for benzoic acids).
-
Corrective Action: Dry reagents/solvents. Ensure inert atmosphere (
/Ar).
Scenario 3: Regioisomer Contamination
-
Risk: Commercial sources may contain traces of Methyl 2-chloro-4-(trifluoromethyl)benzoate (isomer).
-
Detection: These isomers often co-elute on standard C18.
-
Advanced Separation: If isomer resolution is required, switch to a Phenyl-Hexyl column. The
interactions differ between the isomers due to the steric twisting caused by the ortho-CF3 group.
References
-
Sigma-Aldrich. Methyl 4-(trifluoromethyl)benzoate Product Specification & Properties.[1] (Base scaffold reference).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759832, Methyl 4-chloro-2-fluorobenzoate. (Homologous structure properties).
-
SIELC Technologies (2018). HPLC Method for Separation of Methyl 4-(chloromethyl)benzoate.[2] (Protocol adaptation basis).
-
Franke, S., et al. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates.[3] Rapid Communications in Mass Spectrometry.[3] (Methodology for halogenated benzoate separation).
-
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. (Mechanistic insights on SnAr).
Sources
- 1. 4-(三氟甲基)苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methyl 4-(chloromethyl)benzoate | SIELC Technologies [sielc.com]
- 3. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-chloro-2-(trifluoromethyl)benzoate
Topic: Purification of Methyl 4-chloro-2-(trifluoromethyl)benzoate Reaction Products
CAS Registry Number: 115591-65-6 Chemical Formula: C9H6ClF3O2 Molecular Weight: 238.59 g/mol [1]
Introduction: The "Ortho-Effect" Challenge
Welcome to the technical support guide for This compound . This compound is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients.[1]
The Core Challenge: The presence of the trifluoromethyl group (–CF₃) at the ortho position (C2) creates a unique purification paradox:
-
Steric Hindrance: The bulky –CF₃ group shields the carbonyl carbon, often making the esterification reaction slower and leaving unreacted acid in your crude mixture.
-
Electronic Activation: The strong electron-withdrawing nature of the –CF₃ and –Cl groups makes the aromatic ring electron-deficient, altering the solubility profile compared to non-fluorinated benzoates.[1]
This guide provides a self-validating workflow to isolate high-purity product, specifically addressing the removal of the unreacted 4-chloro-2-(trifluoromethyl)benzoic acid precursor.[1]
Module 1: The Workup (First Line of Defense)
Objective: Remove >95% of unreacted acid and mineral acid catalysts (e.g., H₂SO₄, SOCl₂) via Liquid-Liquid Extraction (LLE).
The Protocol
Prerequisite: Your reaction mixture is likely in Methanol (if Fischer esterification) or DCM/Toluene (if Acid Chloride route).
-
Concentration: If the reaction solvent is water-miscible (Methanol/Ethanol), concentrate the mixture under reduced pressure to remove the bulk of the alcohol.[1] Why? Alcohol acts as a phase-transfer co-solvent, dragging your product into the aqueous waste layer.[1]
-
Solubilization: Dissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Recommendation: Use EtOAc for safer handling and better phase separation with aqueous bases.[1]
-
-
The "Soft" Wash (Removal of Mineral Acids): Wash the organic phase with Water (1x). This removes bulk mineral acids (HCl/H₂SO₄).
-
The "Hard" Wash (Removal of Unreacted Organic Acid): Wash with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (2x).
-
Mechanism:[2][3][4] The unreacted 4-chloro-2-(trifluoromethyl)benzoic acid is a strong organic acid (pKa ~2.5-3.0 due to electron-withdrawing groups).[1] NaHCO₃ converts it to the water-soluble sodium benzoate salt.[1]
-
Critical Check: Measure the pH of the aqueous layer.[1] It must be >8. If not, wash again.
-
-
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄). Filter and concentrate.
Visual Workflow: Extraction Logic
Caption: Figure 1.[1] Standard aqueous workup protocol emphasizing pH control for complete removal of the benzoic acid precursor.
Module 2: High-Purity Isolation Strategies
After Module 1, you have a crude oil or low-melting solid.[1] Choose your path based on the physical state.[1]
Path A: Vacuum Distillation (For Oils/Large Scale)
This compound has a high boiling point. Atmospheric distillation will cause decomposition.[1]
-
Equipment: Kugelrohr or Short-path distillation head.
-
Vacuum Requirement: High vacuum (< 2 mmHg) is essential.
-
Expected Boiling Point: ~105–115°C at 1-2 mmHg (Estimate based on structural analogs).[1]
-
Troubleshooting: If the product solidifies in the condenser, switch to Path B.
Path B: Crystallization (For Solids/High Purity)
The ortho-CF₃ group often facilitates crystallization from non-polar solvents due to fluorine segregation.
| Solvent System | Ratio (v/v) | Temperature Profile | Comments |
| Hexanes | 100% | -20°C (Freezer) | Best for removing trace oily oligomers.[1] |
| MeOH / Water | 9:1 → 5:1 | Heat to dissolve, cool slowly | Good for removing polar impurities. Warning: Do not boil prolonged (hydrolysis risk). |
| Pentane | 100% | -78°C (Dry Ice/Acetone) | "Crash" crystallization for low-melting solids.[1] |
Module 3: Troubleshooting & FAQs
Q1: My product is an oil, but literature suggests it should be a solid. Why?
Diagnosis: This is a classic "Solvent Entrapment" or "Impurity Depression" issue.[1]
-
Cause 1: Traces of reaction solvent (toluene/DCM) are trapped in the crystal lattice.
-
Cause 2: The presence of even 2% unreacted acid can suppress the melting point significantly (Eutectic depression).
-
Solution:
Q2: I see a new impurity after using NaOH for the wash.
Diagnosis: Ester Hydrolysis.
-
Mechanism: While the ortho-CF₃ group provides steric protection, it also pulls electron density from the carbonyl, making it highly electrophilic.[1] Strong bases like NaOH can attack the ester, reverting it to the acid.[1]
-
Correction: Switch to Saturated NaHCO₃ (weaker base) or Cold (<5°C) 1M NaOH with rapid phase separation. Never let the ester sit in contact with base for extended periods.[1]
Q3: The reaction conversion is stuck at 80%. Can I separate the acid easily?
Answer: Yes. Do not try to push the reaction with more heat (decomposition risk).
-
Method: Use the acidity difference.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (SiO₂).
-
Mobile Phase: 5% EtOAc in Hexanes.[1]
-
Behavior: The ester (Product) is non-polar (Rf ~0.6-0.8). The acid is polar and interacts with silica silanols (Rf < 0.2). The separation is very easy.
-
-
Q4: How do I confirm the "Ortho" regiochemistry?
Answer: 19F-NMR is your best tool.[1]
-
Observation: The –CF₃ signal will show splitting if there are neighboring protons, but in this specific molecule (4-chloro-2-(trifluoromethyl)benzoate), the CF₃ is isolated from protons by the quaternary carbon.[1] However, you will see a specific chemical shift characteristic of ortho-positioning relative to the carbonyl.[1]
-
Shift: Expect a singlet around -60 to -63 ppm (relative to CFCl₃).[1]
Module 4: Safety & Handling (SDS Highlights)
-
Hazard: Fluorinated benzoates can be skin and eye irritants.[5][6]
-
Volatility: While high boiling, the vapor pressure is sufficient to carry fluorinated residues.[1] Always work in a fume hood.
-
Waste: Aqueous washes containing the fluorinated benzoate salts must be treated as Halogenated Organic Waste , not general aqueous waste, depending on local regulations.[1]
References
-
Chemical Identification & Physical Data
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520447, Methyl 4-(trifluoromethyl)benzoate (Analogous physicochemical properties).
-
URL:[Link]
-
Synthesis of Precursors (Acid Formation)
-
Hydrolytic Stability of Benzoates
-
Trifluoromethylation Chemistry
Sources
- 1. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 2. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 3. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
Side reactions of "Methyl 4-chloro-2-(trifluoromethyl)benzoate" in synthesis
CAS: 115591-65-6 | Formula: C9H6ClF3O2 | Role: Key API Intermediate (Kinase Inhibitor Scaffolds)[1]
Introduction: The "Deceptive" Scaffold
Welcome to the technical support hub for Methyl 4-chloro-2-(trifluoromethyl)benzoate . As a Senior Application Scientist, I often see this molecule treated as a standard aryl chloride or methyl ester. It is not.
The ortho-trifluoromethyl (-CF₃) group creates a "Steric Wall" that fundamentally alters the reactivity of the adjacent ester, while the electron-withdrawing nature of both the ester and the -CF₃ group activates the para-chloride toward nucleophilic attack. This duality—steric hindrance at the carbonyl and electronic activation at the ring—creates a unique set of side reactions.
This guide addresses the three most common failure modes reported by our users: stalled hydrolysis , chemoselectivity failures during SₙAr , and ester loss during cross-coupling .
Module 1: Troubleshooting Hydrolysis (The "Ortho-Effect")
User Complaint: "I am trying to saponify the methyl ester to the acid using standard LiOH/MeOH/H₂O at room temperature, but the reaction stalls at <20% conversion even after 24 hours."
Root Cause Analysis
The ortho-CF₃ group has a van der Waals radius similar to an isopropyl group. It exerts massive steric pressure on the carbonyl carbon, blocking the trajectory of the nucleophile (hydroxide ion) required for the tetrahedral intermediate formation (Bᴀᴄ2 mechanism). Standard conditions are insufficient to overcome this energy barrier.
Side Reaction Alert: Decarboxylation
If you aggressively heat the reaction (refluxing aqueous NaOH) to overcome the steric barrier, you risk decarboxylation . The electron-withdrawing -CF₃ and -Cl groups destabilize the carboxylate ground state but stabilize the transition state for decarboxylation, leading to 3-chlorobenzotrifluoride (the "dead" byproduct).
Protocol 1: The "Anhydrous" Workaround (KOTMS)
To bypass the high-energy tetrahedral intermediate of aqueous saponification, use Potassium Trimethylsilanolate (KOTMS). This proceeds via a nucleophilic attack on the methyl group (Sₙ2 mechanism) rather than the carbonyl, avoiding the steric wall.
Step-by-Step Methodology:
-
Dissolve: 1.0 eq of this compound in anhydrous THF (0.5 M).
-
Reagent: Add 1.2 eq of Potassium Trimethylsilanolate (KOTMS) in one portion.
-
Reaction: Stir at room temperature under N₂. (Conversion is usually complete in 2–4 hours).
-
Quench: Dilute with Et₂O, wash with 1M citric acid (avoid strong HCl to prevent acid-catalyzed decarboxylation).
-
Result: High yield of the acid without touching the Ar-Cl bond.
Visual Logic: Hydrolysis Decision Tree
Figure 1: Decision logic for hydrolyzing sterically hindered ortho-CF3 benzoates.
Module 2: Nucleophilic Aromatic Substitution (SₙAr) Selectivity
User Complaint: "I tried to displace the chloride with an amine, but I obtained a mixture of the desired product and an amide byproduct."
Root Cause Analysis
You are fighting a war on two fronts. The molecule has two electrophilic sites:
-
The C-Cl bond: Activated by para-ester and meta-CF₃ (Good for SₙAr).
-
The Ester Carbonyl: Activated by the electron-deficient ring (Good for Amidation).
If your nucleophile is a primary amine (unhindered), it may attack the ester faster than it displaces the chloride, especially if the temperature is too low (kinetic control favors carbonyl attack).
Side Reaction Data: Competition Table
| Variable | Favors SₙAr (Desired) | Favors Amidation (Side Reaction) |
| Temperature | High (>80°C) (Thermodynamic control) | Low (<25°C) (Kinetic control) |
| Base | Non-nucleophilic (DIPEA, K₂CO₃) | Nucleophilic (NaOMe, excess Amine) |
| Solvent | Polar Aprotic (DMSO, NMP) | Protic (MeOH, EtOH) |
| Sterics | Bulky Amines | Small Primary Amines |
Protocol 2: Chemoselective SₙAr
To force the reaction at the Chloride position:
-
Solvent: Use DMSO or NMP . These solvents stabilize the Meisenheimer complex intermediate required for SₙAr.
-
Base: Use K₂CO₃ (2.0 eq). Do not use excess amine as the base.
-
Temperature: Heat to 100°C . While counter-intuitive, higher heat favors the higher-activation-energy SₙAr pathway over the lower-barrier amidation, and the ortho-CF₃ sterically protects the ester from attack at this temperature better than it protects the planar aromatic ring.[1]
-
Monitoring: Track the disappearance of the Ar-Cl peak by HPLC. If amide forms, lower the concentration of the amine (slow addition).
Module 3: Palladium Coupling (The "Fragile Ester" Issue)
User Complaint: "During Suzuki coupling, the methyl ester disappeared, and I isolated the carboxylic acid or the dehalogenated product."
Root Cause Analysis
-
Hydrolysis: Suzuki couplings typically require aqueous base (Na₂CO₃/H₂O). As established in Module 1, the ester is hindered, but at the elevated temperatures of coupling (80-100°C), the aqueous base will eventually hydrolyze it.
-
Protodehalogenation: If the coupling is slow (due to the electron-poor ring making oxidative addition easy but transmetallation slow), the Pd-Ar intermediate may capture a hydride from the solvent (especially alcohols), replacing -Cl with -H.
Protocol 3: Anhydrous Suzuki Conditions
Switch to a system that eliminates water to protect the ester.
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (Robust, resists dehalogenation).
-
Base: K₃PO₄ (anhydrous) .
-
Solvent: 1,4-Dioxane (dry).[1]
-
Additive: 3Å Molecular Sieves (optional, to ensure dryness).
Workflow:
-
Charge flask with this compound (1.0 eq), Boronic Acid (1.2 eq), K₃PO₄ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).[1]
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous 1,4-Dioxane.[1]
-
Heat to 90°C.
-
Critical Check: If the reaction stalls, do not add water. Add a drop of water only if absolutely necessary to solubilize the boronic acid, but keep the ratio <5% v/v.
Visual Logic: Competitive Pathways
Figure 2: Selecting the correct base system to prevent ester hydrolysis during cross-coupling.
References
-
CymitQuimica. this compound (CAS 115591-65-6) Technical Data. Retrieved from
-
Stack Exchange Chemistry. Unusual hydrolysis of sterically hindered methyl benzoates (Mechanism Discussion). Retrieved from
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SₙAr): Mechanism and Regioselectivity. Retrieved from
-
National Institutes of Health (PMC). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. (Demonstrates stability/reactivity of CF3-containing aryl chlorides). Retrieved from
-
Chemistry LibreTexts. Palladium-Catalyzed Cross Coupling Reactions (General Methodology). Retrieved from
Sources
- 1. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 2. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of "Methyl 4-chloro-2-(trifluoromethyl)benzoate"
Topic: Overcoming Low Reactivity of Methyl 4-chloro-2-(trifluoromethyl)benzoate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "Steric Fortress" Effect
Researchers frequently report "failed reactions" with This compound .[1] The primary culprit is not electronic deactivation, but extreme steric shielding .
While the para-chloride suggests a standard electrophile and the ester implies typical carbonyl chemistry, the ortho-trifluoromethyl (
This guide details the specific protocols required to bypass this barrier.
Diagnostic Workflow
Figure 1: Decision tree for selecting the correct methodology based on the target transformation. Standard reagents (LiOH, simple amines, PPh3) fail due to the steric wall shown in red.
Troubleshooting Guide & FAQs
Issue 1: Hydrolysis Fails (Recovery of Starting Material)
User Complaint: "I treated the compound with LiOH in THF/Water at reflux for 24 hours. I recovered 90% starting material."
Root Cause: The ortho-CF3 group blocks the attack of the hydrated hydroxide ion. Furthermore, the electron-rich fluorine atoms repel the lone pairs of the incoming nucleophile. Standard aqueous saponification (
The Fix: Anhydrous Nucleophilic Cleavage (TMSOK)
Do not use water.[1] Switch to Potassium Trimethylsilanolate (TMSOK) in anhydrous solvent. This reagent acts as a soluble source of
| Parameter | Standard Protocol (FAIL) | Optimized Protocol (PASS) |
| Reagent | LiOH / NaOH | TMSOK (Potassium Trimethylsilanolate) |
| Solvent | THF / Water | Anhydrous THF or Et2O |
| Mechanism | Aqueous Saponification | Anhydrous Nucleophilic Displacement |
| Temp/Time | Reflux / 24h+ | Room Temp / 1-4h |
Protocol:
-
Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M).
-
Add TMSOK (1.1 – 1.5 equiv) in one portion.[1]
-
Stir at room temperature. A precipitate (the potassium salt) often forms.[1]
-
Workup: Quench with aqueous citric acid or HCl to protonate the salt. Extract with EtOAc.[1]
Issue 2: Direct Amidation is Non-Existent
User Complaint: "Refluxing with a primary amine in ethanol yields no product."
Root Cause: The amine cannot access the carbonyl carbon to displace the methoxide. The activation energy is too high for thermal displacement.[1]
The Fix: Aluminum-Mediated Amidation You must activate the amine to be a more potent nucleophile while simultaneously activating the ester oxygen. Trimethylaluminum (AlMe3) forms a highly reactive aluminum amide species that can penetrate the steric shield.[1]
Protocol (Caution: Pyrophoric Reagent):
-
Preparation: In a flame-dried flask under Argon, dissolve the amine (1.2 equiv) in dry Toluene or DCM.
-
Activation: Slowly add AlMe3 (2.0 M in toluene, 1.2 equiv) at 0°C. Stir for 15-30 mins to form the dimethylaluminum amide species (
). -
Addition: Add the benzoate ester (1.0 equiv) slowly.
-
Reaction: Warm to reflux (Toluene) or 40°C (DCM). The Lewis acidic Aluminum coordinates to the carbonyl oxygen, pulling electron density away and allowing the amide to attack.
-
Quench: CAREFULLY quench with dilute HCl or Rochelle's salt solution to break the aluminum emulsion.[1]
Issue 3: Suzuki Coupling Stalls or Gives Homocoupling
User Complaint: "I'm trying to couple a boronic acid to the chloride position. The catalyst dies, or I get low yields."
Root Cause: While the chloride is electronically activated (by the ester and CF3), the ortho-CF3 group creates a crowded environment for the Palladium catalyst. Standard ligands like Triphenylphosphine (
The Fix: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) Use RuPhos or XPhos .[1] These ligands are designed to form a "pocket" that accommodates ortho-substitution on the substrate.[1]
Recommended System:
-
Catalyst:
or Pd(OAc)2 -
Ligand: RuPhos (specifically excellent for sterically hindered chlorides) or XPhos .[1]
-
Base:
(anhydrous) or TMSOK (anhydrous conditions accelerate the transmetalation step in hindered systems).[1]
References & Grounding
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2.[1][2] Rapid hydrolysis of hindered esters.[1] Tetrahedron Letters.[1][2]
-
Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides.[1] Tetrahedron Letters.[1][2]
-
Context: The foundational text for using Trimethylaluminum to drive amidation of unreactive esters.
-
[1]
-
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research.[1]
-
Context: Details the use of RuPhos and XPhos for sterically demanding substrates where traditional ligands fail.
-
[1]
-
-
Delaney, C. P., et al. (2020). Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters.[1] ACS Catalysis.[1]
-
Context: Validates the use of TMSOK not just for hydrolysis, but as a superior base for cross-coupling hindered systems.
-
[1]
-
Sources
"Methyl 4-chloro-2-(trifluoromethyl)benzoate" stability issues in reaction media
Current Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Stability & Reactivity Troubleshooting Guide Molecule Context: Key intermediate for kinase inhibitor synthesis (e.g., Sorafenib/Regorafenib analogs) and agrochemical active ingredients.
Executive Summary
Methyl 4-chloro-2-(trifluoromethyl)benzoate (CAS: 159332-64-8 or related isomers) presents a unique "push-pull" stability profile. While the ortho-trifluoromethyl (
This guide addresses the three most common failure modes reported by process chemists:
-
Unintended Hydrolysis: Yield loss during aqueous workups.
-
The "Missing Chlorine" (
): Unexpected substitution at the C4 position. -
Transesterification: Appearance of "ghost peaks" in LCMS when using alcoholic solvents.
Module 1: Hydrolytic Instability (The Ester)
The Issue
Users report variable yields of the carboxylic acid product or unintended loss of the ester during basic workups.
Root Cause: Electronic Activation vs. Steric Hindrance
The ester carbonyl is electronically activated by the electron-withdrawing
-
Paradox: While the ortho-
group provides steric bulk that should theoretically slow down hydrolysis, the electronic activation often overrides this hindrance, especially in high-pH environments or at elevated temperatures.
Troubleshooting Protocol
| Observation | Diagnosis | Corrective Action |
| Acid product forms during workup | pH > 10 during extraction | Maintain aqueous layer pH < 8.5 during extractions. Use buffered washes (phosphate) instead of strong caustic (NaOH). |
| Incomplete Saponification | Steric hindrance dominating | If the goal is hydrolysis (to the acid), standard NaOH/MeOH at RT may fail. Switch to LiOH in THF/Water at 50°C. Lithium coordinates with the carbonyl oxygen, overcoming steric bulk. |
| Ester loss in storage | Moisture sensitivity | Store under inert atmosphere (Argon/Nitrogen) with desiccant. The activated ester is hygroscopic. |
Module 2: Nucleophilic Vulnerabilities ( )
The Issue
"I added an amine to react with the ester (amide coupling), but I lost the Chlorine atom."
Root Cause: Para-Activation
The Chlorine atom at position C4 is structurally primed for displacement.
-
Position: It is para to the methyl ester (a strong electron-withdrawing group via resonance,
) and meta to the group (inductive withdrawal). -
Mechanism: The ester pulls electron density from the ring, stabilizing the Meisenheimer complex intermediate formed when a nucleophile attacks C4. This facilitates the loss of Chloride (
).
Diagnostic Checklist
-
Reagent: Are you using a strong nucleophile (primary amine, thiol, alkoxide)?
-
Temperature: Are you heating above 60°C?
-
Base: Are you using a strong base (NaH, KOtBu)?
Prevention Strategy
-
Temperature Control: Keep amide couplings (aminolysis) below 0°C initially.
-
Stoichiometry: Avoid large excesses of the nucleophile.
-
Alternative Route: If
is unavoidable, consider hydrolyzing the ester to the acid first, then performing an amide coupling using standard reagents (EDC/HATU), which are milder than direct aminolysis.
Module 3: Solvent Compatibility (Transesterification)
The Issue
LCMS analysis shows a new peak with M+14 (Ethyl) or M+28 (Isopropyl) mass shift relative to the starting material.
Root Cause
Benzoate esters are prone to transesterification in alcoholic solvents (Ethanol, Isopropanol), especially in the presence of:
-
Catalytic Acid/Base: Even trace amounts from workups.
-
Lewis Acids: Metal catalysts used in other steps.
Solution
-
Rule of Thumb: Always match the solvent alcohol to the ester group.
-
If using Methyl benzoate
Use Methanol .[1] -
If using Ethyl benzoate
Use Ethanol .
-
-
Non-Nucleophilic Solvents: If alcohol is not required, switch to ACN, THF, or DCM.
Visualizing the Reactivity Landscape
The following diagram illustrates the competing pathways that degrade this compound.
Caption: Figure 1. Degradation pathways. Path A (Red) is pH-driven. Path B (Yellow) is nucleophile-driven at the C4 position. Path C (Green) is solvent-driven.
Standardized Protocols
Protocol A: Rapid Stability Screening (HPLC)
Use this to validate solvent/base compatibility before scaling up.
-
Preparation: Dissolve 10 mg of substrate in 1 mL of the proposed solvent.
-
Stress Test: Add 1 equivalent of the proposed reagent (base/nucleophile).
-
Sampling:
-
T=0 min (Immediate injection).
-
T=1 hour (Room Temp).
-
T=1 hour (40°C).
-
-
Analysis: Monitor for:
-
Acid Peak: (Hydrolysis) - usually elutes earlier on Reverse Phase.
-
Substitution Peak: (
) - spectral shift (UV change). -
Ester Shift: (Transesterification) - small retention time shift, check MS.
-
Protocol B: Controlled Hydrolysis (Synthesis of the Acid)
If the carboxylic acid is the desired product, use this optimized method to avoid
-
Solvent: THF:Water (3:1 ratio). Avoid Methanol to prevent methyl ester regeneration.
-
Reagent: LiOH.H2O (2.5 equivalents).
-
Condition: 50°C for 4-6 hours.
-
Workup (Critical):
-
Cool to 0°C.
-
Acidify carefully with 1N HCl to pH 3-4. Do not use conc. HCl to avoid reversing the reaction.
-
Extract immediately with Ethyl Acetate.
-
FAQs
Q: Can I use Potassium Carbonate (
Q: Why does the
Q: Is this molecule genotoxic?
A: As a halogenated benzoate and potential alkylator (
References
-
Bankston, D. et al. "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 2002, 6(6), 777–781.[2] Link(Describes the chemistry of related 4-chloro-3-trifluoromethyl intermediates).
-
Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958, 12, 1-16. Link(Foundational text on electronic activation of haloarenes).
- Lal, G. S. et al. "Polymers for Nucleophilic Aromatic Substitution." Journal of Organic Chemistry, 2011.
-
Bayer Healthcare LLC. "Process for the preparation of sorafenib." Patent WO2006034796. Link(Industrial handling of trifluoromethyl-chloro-benzene derivatives).
Sources
Technical Support Center: Stability Protocols for Methyl 4-chloro-2-(trifluoromethyl)benzoate
Current Status: Operational Subject: Preventing Decomposition & Side Reactions CAS Reference: 175278-09-8 (and analogs) Applicable For: Synthetic Organic Chemistry, Medicinal Chemistry, Agrochemical Synthesis
Executive Summary: The Reactivity Triad
Methyl 4-chloro-2-(trifluoromethyl)benzoate is a high-value intermediate, but it suffers from a specific "Reactivity Triad" that leads to decomposition if standard protocols are applied without modification.
-
Electrophilic Activation: The ortho-trifluoromethyl (
) and para-chloro groups are strong electron-withdrawing groups (EWG). This makes the ester carbonyl carbon significantly more electrophilic than in unsubstituted benzoates, increasing susceptibility to hydrolysis and transesterification . -
Steric Crowding: The bulky ortho-
group creates steric strain. While this can sometimes retard nucleophilic attack, it also traps intermediates, making "clean" reactions difficult if the wrong solvent is used. -
Ring Labillity: The electron-deficient ring is prone to Nucleophilic Aromatic Substitution (
), particularly at the position of the chlorine or even the ester itself under forcing conditions.
Module 1: Preventing Hydrolysis During Cross-Coupling (Suzuki-Miyaura)
The Issue:
Standard Suzuki couplings often use aqueous bases (
The Solution: The "Anhydrous Protocol"
To couple the 4-Cl position without destroying the ester:
-
Base Selection: Switch from aqueous carbonates to anhydrous phosphates or fluorides .
-
Recommended: Tribasic Potassium Phosphate (
) or Cesium Fluoride ( ).
-
-
Solvent System: Eliminate water and simple alcohols.
-
Recommended: Toluene, 1,4-Dioxane, or DMF (anhydrous).
-
-
Catalyst: Use highly active catalysts that operate at lower temperatures to minimize thermal stress.
-
Recommended:
or or Buchwald precatalysts (e.g., XPhos Pd G2).
-
Troubleshooting Matrix: Suzuki Coupling
| Symptom | Probable Cause | Corrective Action |
| Product is the Benzoic Acid | Water present in solvent/base. | Use anhydrous |
| Low Yield / No Reaction | Oxidative addition is slow (Aryl-Cl is unreactive). | Switch to electron-rich ligands (S-Phos, X-Phos) to facilitate oxidative addition into the C-Cl bond. |
| Transesterification (Ethyl ester formed) | Ethanol used as co-solvent. | Strictly forbidden. Use Toluene/Dioxane only. |
Visual Workflow: Safe Coupling Decision Tree
Figure 1: Decision logic for preventing ester decomposition during Palladium-catalyzed cross-coupling.
Module 2: Nucleophilic Addition (Grignard/Lithium Reagents)
The Issue: Researchers often attempt to convert the ester to a ketone or alcohol.
-
Over-addition: The
group activates the carbonyl, causing Grignard reagents to add twice rapidly, forming the tertiary alcohol instead of the ketone. -
Ring Attack: Strong nucleophiles may attack the ring (
) displacing the Chloride or the group if temperatures are not controlled.
The Solution: Temperature Control & Weinreb Amides
Protocol A: Synthesis of Ketones (The Weinreb Bypass) Do not react the ester directly with 1 equivalent of Grignard.
-
Step 1: Convert Ester
Weinreb Amide (using N,O-dimethylhydroxylamine HCl + or iPrMgCl). -
Step 2: React Weinreb Amide with Grignard. The stable chelated intermediate prevents over-addition.
Protocol B: Synthesis of Alcohols (Controlled Reduction) If the alcohol is desired:
-
Temperature: Cool to -78°C .
-
Addition: Add the nucleophile (RLi or RMgBr) slowly.
-
Quench: Quench at low temperature with acetic acid/THF mixture to prevent post-warming side reactions.
Module 3: Transesterification & Solvolysis
The Issue:
The electron-withdrawing nature of the ring makes the methoxy leaving group (
Scenario:
-
User Error: Heating the compound in Ethanol with a catalytic amount of acid or base.
-
Result: Complete conversion to Ethyl 4-chloro-2-(trifluoromethyl)benzoate within 1-2 hours.
Prevention:
-
Solvent Rule: Never use a nucleophilic solvent (MeOH, EtOH, iPrOH) unless that specific ester is the desired product.
-
Workup: Avoid using methanol to quench reactions containing this ester. Use THF/Water or DCM/Water.
Frequently Asked Questions (FAQ)
Q1: Can I use boronic esters instead of boronic acids to prevent hydrolysis?
A: Yes, but the base is the determining factor. Even with boronic esters, if you use NaOH or
Q2: I see a "defluorinated" byproduct by NMR. What happened?
A: This is rare but occurs under reductive conditions (e.g.,
Q3: Why is the "4-Chloro" group not reacting in my substitution reaction?
A: While activated by the
Reactivity Pathway Diagram
Figure 2: Competing reaction pathways. Red paths indicate common decomposition routes; Green paths indicate successful derivatization.
References
-
National Institutes of Health (NIH) / PubChem. Hydrolytic instability of C–F bonds in trifluoromethyl derivatives. (General reactivity context for activated CF3 groups). Available at: [Link]
-
American Chemical Society (ACS). Suzuki−Miyaura Cross-Coupling Reactions of Electron-Poor Electrophiles. J. Org. Chem. (Demonstrates the necessity of anhydrous conditions for sensitive esters). Available at: [Link]
- Google Patents.Preparation of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (Example of industrial handling of similar ortho-substituted benzoate intermediates). Patent CN112645853A.
Technical Support Center: Exotherm Management for Methyl 4-chloro-2-(trifluoromethyl)benzoate
Case ID: #TFM-BENZ-004 Subject: Thermal Safety & Process Control for High-Energy Transformations Status: Active Support Tier: Level 3 (Senior Application Scientist)
Emergency Overview & Molecule "Personality"
Substrate: Methyl 4-chloro-2-(trifluoromethyl)benzoate Chemical Class: Electron-Deficient Aryl Ester Primary Hazard: Accelerated Nucleophilic Attack.
Before initiating any experiment, you must understand why this molecule behaves aggressively. This is not a standard methyl benzoate. The presence of the Trifluoromethyl (
-
Electronic Activation: The
group is a powerful electron-withdrawing group (EWG) via induction ( effect). -
Ortho-Effect: Being ortho to the ester, the
group pulls electron density directly from the carbonyl carbon, making it exceptionally electrophilic (hungry for electrons). -
Result: Nucleophiles (Hydrides, Grignards, Hydroxide) attack this ester significantly faster and with higher energy release than they would a standard benzoate.
Critical Visualizations
Figure 1: Electronic Activation & Reactivity Map
This diagram illustrates the electronic vectors that increase the exothermicity of downstream reactions.
Caption: The ortho-CF3 group destabilizes the ester, significantly lowering the activation energy for nucleophilic attack and increasing heat release.
Troubleshooting Module: Reduction Reactions (LAH/DIBAL)
Context: Reducing this ester to the benzyl alcohol using Lithium Aluminum Hydride (LAH) is the most common source of thermal incidents.
FAQ: Reduction Safety
Q: I am seeing a massive temperature spike immediately upon adding the ester to the LAH slurry. Why?
A: You are likely performing a "Normal Addition" (Ester added to LAH). Because the ester is highly activated by the
-
The Fix: Switch to Inverse Addition .
Q: What is the "Inverse Addition" protocol? A: Instead of adding the substrate to the hydride, you add the hydride solution to the substrate. This keeps the hydride concentration low relative to the substrate, preventing local hot-spots and runaway conditions.
Protocol: Safe Inverse Addition for Scale-Up (>10g)
-
Setup:
-
Vessel A: Dissolve this compound in anhydrous THF (0.5 M). Cool to -10°C .
-
Vessel B: Prepare/Purchase LAH solution (1.0 M in THF). Load into a pressure-equalizing addition funnel or syringe pump.
-
-
Execution:
-
Slowly add LAH (Vessel B) into the Ester (Vessel A).
-
Monitoring: Use an internal temperature probe. Do not rely on bath temperature.
-
Limit: Stop addition if internal temp rises >5°C above setpoint. Resume only when cooled.
-
-
Quench (The Fieser Method):
-
Warning: The aluminum alkoxide intermediate is stable but will hydrolyze exothermically.
-
Dilute reaction with wet ether/THF.
-
Add water (
mL per g LAH), then 15% NaOH ( mL), then water ( mL).
-
Figure 2: Reduction Decision Logic
Caption: Logic flow for selecting the safe addition mode based on reaction scale.
Troubleshooting Module: Organometallic Addition (Grignard)
Context: Adding Grignard reagents (e.g., MeMgBr) to form the tertiary alcohol.
Q: I'm getting low yields and "tar" formation. Is the
-
Mechanism: The first addition (Ester
Ketone) is fast. The second addition (Ketone Alcohol) is even faster because the intermediate trifluoromethyl ketone is hyper-reactive. -
Result: If you add the Grignard too fast, the heat generated from the first addition accelerates the second, leading to polymerization or ring degradation.
Technical Recommendation:
-
Temperature: Operate at -78°C (Dry ice/Acetone). Do not attempt at 0°C.
-
Reagent: Use "Turbo Grignards" (R-MgCl
LiCl) if available, as they often provide better kinetic control at lower temperatures [1].
Data & Solvent Compatibility
Thermal Limits for Reaction Solvents Use this table to ensure your solvent can handle the potential exotherm without over-pressurizing the vessel.
| Solvent | Boiling Point (°C) | Suitability for | Risk Notes |
| Diethyl Ether | 34.6 | High Risk | Low boiling point makes flash-boiling highly probable during exotherms. Avoid on scale >5g. |
| THF | 66.0 | Recommended | Good heat capacity; solubilizes intermediates well. |
| DCM | 39.6 | Moderate Risk | Poor solubility for LAH/Grignard species; generally avoid for reductions. |
| Toluene | 110.6 | Specialized | Good for high-temp forcing conditions, but hard to remove heat if runaway starts. |
References & Authority
-
Knochel, P., et al. "Functionalized Grignard Reagents via a Lithium Chloride-Mediated Halogen-Magnesium Exchange." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333-3336.
-
Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. 7th ed., Elsevier, 2007. (Refer to section on "Nitroaryl and Trifluoromethyl Compounds").
-
Amgen Process Safety Group. "Safe Scale-up of Exothermic Reactions: Ester Reductions." Organic Process Research & Development, General Safety Guidelines.
Disclaimer: This guide is for informational purposes for trained chemists only. Always perform a Differential Scanning Calorimetry (DSC) test on small samples before scaling up any reaction involving trifluoromethyl-substituted aromatics.
Validation & Comparative
Strategic Alternatives to Methyl 4-chloro-2-(trifluoromethyl)benzoate: A Comparative Technical Guide
The following technical guide details strategic alternatives to Methyl 4-chloro-2-(trifluoromethyl)benzoate , designed for application scientists and medicinal chemists.
Executive Summary & Rationale
This compound (CAS: 148839-33-2) is a staple intermediate in the synthesis of agrochemicals and VEGFR inhibitors (e.g., Sorafenib analogs). Its core utility lies in the 4-position electrophilicity (activated by the ortho-CF₃ and para-ester groups) and the ester functionality .
However, the 4-chloro substituent often presents a "reactivity ceiling." It is sufficiently reactive for high-temperature Nucleophilic Aromatic Substitution (SₙAr) but frequently sluggish in mild Palladium-catalyzed cross-couplings compared to bromo- or iodo-analogs.
This guide evaluates three superior alternatives based on specific synthetic distinctives:
-
High-Reactivity Variant (SₙAr Focused): Methyl 4-fluoro-2-(trifluoromethyl)benzoate.
-
Coupling Specialist (Pd-Catalysis Focused): Methyl 4-bromo-2-(trifluoromethyl)benzoate.
-
Atom-Economic Precursor (Carbonyl Focused): 4-Chloro-2-(trifluoromethyl)benzoic acid.[1]
Comparative Analysis of Reagents
The following table contrasts the standard reagent with its high-performance alternatives across key reaction classes.
Table 1: Comparative Performance Matrix
| Reagent | Primary Utility | SₙAr Reactivity (vs. Amines) | Pd-Coupling Efficiency (Suzuki/Buchwald) | Cost/Availability Profile |
| This compound (Standard) | General Purpose | Moderate (Requires >100°C or strong base) | Low to Moderate (Requires specialized ligands like SPhos/RuPhos) | High Availability / Low Cost |
| Alternative A: Methyl 4-fluoro-2-(trifluoromethyl)benzoate | SₙAr Optimization | High (Often proceeds at RT or mild heat; cleaner profiles) | Very Low (C-F bond is inert to oxidative addition) | Moderate Cost |
| Alternative B: Methyl 4-bromo-2-(trifluoromethyl)benzoate | Cross-Coupling | Low (Slower than F; comparable to Cl) | High (Standard ligands effective; lower catalyst loading) | Moderate to High Cost |
| Alternative C: 4-Chloro-2-(trifluoromethyl)benzoic acid | Amide Coupling | Moderate (Similar to ester, but requires carboxyl activation) | Low (Free acid can poison sensitive catalysts) | High Availability |
Decision Logic & Workflow
The choice of reagent should be dictated by the immediate downstream transformation. The following decision tree illustrates the optimal selection path.
Figure 1: Strategic selection workflow for 4-substituted-2-(trifluoromethyl)benzoate derivatives.
Detailed Technical Evaluation
Alternative A: The Fluoro-Analog (SₙAr Specialist)
Reagent: Methyl 4-fluoro-2-(trifluoromethyl)benzoate Mechanism: The highly electronegative fluorine atom, combined with the ortho-CF₃ and para-ester electron-withdrawing groups (EWGs), creates a highly electrophilic C4 center. This lowers the activation energy for the formation of the Meisenheimer complex compared to the chloro-analog.
-
Experimental Advantage: Reactions with secondary amines (e.g., morpholine, piperazine) often proceed at 40–60°C in acetonitrile or DMF, whereas the chloro-analog typically requires 100–120°C in DMSO or NMP.
-
Impurity Profile: The enhanced reactivity reduces the formation of side products associated with harsh thermal conditions (e.g., ester hydrolysis or decarboxylation).
Alternative B: The Bromo-Analog (Coupling Specialist)
Reagent: Methyl 4-bromo-2-(trifluoromethyl)benzoate Mechanism: In Palladium-catalyzed cross-coupling, the rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) species. The C-Br bond is significantly weaker (~81 kcal/mol) than the C-Cl bond (~96 kcal/mol), facilitating faster oxidative addition.
-
Experimental Advantage: Allows the use of inexpensive, robust catalytic systems (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) rather than expensive, air-sensitive precatalysts required for activating aryl chlorides (e.g., XPhos-Pd-G4).
Validated Experimental Protocols
Protocol 1: High-Efficiency SₙAr with the Fluoro-Analog
Objective: Synthesis of Methyl 4-morpholino-2-(trifluoromethyl)benzoate.
Reagents:
-
Methyl 4-fluoro-2-(trifluoromethyl)benzoate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
Acetonitrile (0.2 M concentration)
Methodology:
-
Charge a reaction vial with Methyl 4-fluoro-2-(trifluoromethyl)benzoate (1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Add K₂CO₃ (276 mg, 2.0 mmol) followed by morpholine (105 µL, 1.2 mmol).
-
Stir the suspension at 60°C for 4 hours. (Note: The Chloro-analog typically requires >100°C for 12–24h).
-
Monitor by TLC/LCMS. The Fluoro-starting material (Rt ~ lower) should disappear rapidly.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Expected Yield: 92–96% (White solid).
Protocol 2: Suzuki Coupling with the Bromo-Analog
Objective: Synthesis of Methyl 4-phenyl-2-(trifluoromethyl)benzoate.
Reagents:
-
Methyl 4-bromo-2-(trifluoromethyl)benzoate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂·DCM (3 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
1,4-Dioxane/Water (4:1 ratio)
Methodology:
-
In a nitrogen-purged tube, combine the Bromo-benzoate (1.0 mmol), Phenylboronic acid (1.5 mmol), and Cs₂CO₃ (3.0 mmol).
-
Add degassed Dioxane/Water (5 mL).
-
Add Pd(dppf)Cl₂·DCM (25 mg). Seal and heat to 90°C for 6 hours.
-
Comparison: The Chloro-analog under these conditions would likely yield <20% product due to poor oxidative addition, requiring switch to SPhos or XPhos ligands.
-
Workup: Filter through Celite, extract with EtOAc.
-
Expected Yield: 85–90%.
References
-
MDPI (Molbank). Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. (Demonstrates reactivity of fluoro-benzoates in SₙAr). Available at: [Link]
-
PubChem. Methyl 4-(trifluoromethyl)benzoate Derivatives and Reactivity. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of Methyl 4-chloro-2-(trifluoromethyl)benzoate: An Evaluation of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloro-2-(trifluoromethyl)benzoate is a key building block in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the chloro and trifluoromethyl groups on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for drug candidates and bioactive molecules. The efficient and high-yielding synthesis of this compound is therefore of significant interest to the chemical research and development community. This guide provides an in-depth comparison of two primary synthetic routes to this compound, evaluating them based on reported yields, reaction conditions, and overall efficiency.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached from two distinct retrosynthetic disconnections. The first and most direct approach involves the esterification of the corresponding carboxylic acid, 4-chloro-2-(trifluoromethyl)benzoic acid. The second strategy employs a Sandmeyer-type reaction, starting from a suitably substituted aniline precursor. This guide will delve into the experimental details and reported yields of each of these routes to provide a clear comparison for researchers selecting a synthetic pathway.
Route 1: Esterification of 4-chloro-2-(trifluoromethyl)benzoic acid
This route is a straightforward two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.
Step 1: Synthesis of 4-chloro-2-(trifluoromethyl)benzoic acid
A high-yield synthesis of 4-chloro-2-(trifluoromethyl)benzoic acid has been reported starting from 3,4-dichlorobenzotrifluoride. The process involves a malonic ester synthesis followed by hydrolysis, decarboxylation, and subsequent oxidation. A Chinese patent details a method that achieves a remarkable yield of 96.6% for this key intermediate[1]. The high efficiency of this step is a significant advantage for the overall yield of this synthetic route.
Step 2: Fischer Esterification
The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification. This acid-catalyzed reaction is a well-established and generally high-yielding transformation.
Experimental Protocol: Fischer Esterification
-
In a round-bottom flask, dissolve 4-chloro-2-(trifluoromethyl)benzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield pure this compound.
Route 2: Synthesis via a Sandmeyer-Type Reaction Pathway
This alternative route utilizes a Sandmeyer reaction, a versatile method for the transformation of an aryl amine into a variety of functional groups via a diazonium salt intermediate[2][3]. The starting material for this pathway is 4-chloro-2-trifluoromethylaniline.
Multi-step Synthesis of the Precursor 4-chloro-2-trifluoromethylaniline
The synthesis of 4-chloro-2-trifluoromethylaniline can be achieved from m-chlorobenzotrifluoride through a sequence of nitration and reduction. A patented method describes the nitration of m-chlorobenzotrifluoride to 5-chloro-2-nitrobenzotrifluoride, followed by reduction to the desired 4-chloro-2-trifluoromethylaniline[4]. While the patent focuses on the subsequent conversion to a nitrile, the aniline intermediate is the key starting point for our proposed route. The yields for these initial steps are reported to be high[4].
Conversion of the Aniline to the Benzoate
The conversion of 4-chloro-2-trifluoromethylaniline to this compound would involve a sequence of reactions, likely proceeding through a Sandmeyer reaction to introduce a bromine or cyano group at the 2-position, followed by further transformations. For instance, a Sandmeyer reaction with cuprous bromide would yield 2-bromo-4-chloro-1-(trifluoromethyl)benzene. This intermediate could then be subjected to carbonylation with carbon monoxide and methanol in the presence of a palladium catalyst to introduce the methyl ester group.
A plausible reaction sequence is as follows:
-
Diazotization of 4-chloro-2-trifluoromethylaniline: The aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Sandmeyer Bromination: The diazonium salt is then reacted with a solution of cuprous bromide (CuBr) to yield 2-bromo-4-chloro-1-(trifluoromethyl)benzene.
-
Carbonylation: The resulting aryl bromide is then subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and methanol to afford the final product, this compound.
While this route is conceptually sound, specific, high-yield protocols for the complete transformation from 4-chloro-2-trifluoromethylaniline to the target ester are not explicitly detailed in the searched literature. The overall yield of this multi-step process would be dependent on the efficiency of each individual step.
Comparative Analysis of the Synthesis Routes
To facilitate a clear comparison, the key aspects of each route are summarized in the table below.
| Feature | Route 1: Esterification | Route 2: Sandmeyer-Type Reaction |
| Starting Materials | 3,4-dichlorobenzotrifluoride, Diethyl malonate, Methanol | m-chlorobenzotrifluoride, Nitrating agents, Reducing agents, Reagents for Sandmeyer and Carbonylation |
| Key Intermediates | 4-chloro-2-(trifluoromethyl)benzoic acid | 4-chloro-2-trifluoromethylaniline, 2-bromo-4-chloro-1-(trifluoromethyl)benzene |
| Reported Overall Yield | Potentially very high (precursor acid yield is 96.6%) | Dependent on the yields of multiple steps; likely lower than Route 1. |
| Number of Steps | 2 (from the benzoic acid) | Multiple steps (from m-chlorobenzotrifluoride) |
| Advantages | High-yield precursor synthesis, straightforward final step. | Utilizes readily available starting materials. |
| Disadvantages | Relies on the availability of the specific benzoic acid precursor. | Multi-step synthesis with potentially lower overall yield and more complex purification. |
Logical Workflow Diagrams
To visualize the discussed synthetic pathways, the following diagrams are provided.
Caption: Synthetic pathway for Route 1, starting from 3,4-dichlorobenzotrifluoride.
Caption: Proposed synthetic pathway for Route 2, commencing with m-chlorobenzotrifluoride.
Conclusion and Recommendations
Based on the available literature, Route 1, the esterification of 4-chloro-2-(trifluoromethyl)benzoic acid, appears to be the more efficient and higher-yielding pathway for the synthesis of this compound. The key advantage lies in the documented high-yield synthesis of the carboxylic acid precursor (96.6%)[1]. The subsequent Fischer esterification is a robust and typically high-yielding reaction, suggesting a high overall yield for this route.
Route 2, while utilizing a common and powerful transformation in the Sandmeyer reaction, involves a greater number of steps. Each step introduces the potential for yield loss, making the overall efficiency likely lower than that of Route 1. Furthermore, the need for a palladium-catalyzed carbonylation in the final step may add to the cost and complexity of the synthesis.
For researchers and drug development professionals seeking an efficient and high-yielding method for the preparation of this compound, focusing on the optimization of the synthesis of 4-chloro-2-(trifluoromethyl)benzoic acid and its subsequent esterification is the recommended strategy.
References
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google P
- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google P
-
Copper-promoted Sandmeyer trifluoromethylation reaction - PubMed. (URL: [Link])
-
Sandmeyer Trifluoromethylation - Organic Chemistry Portal. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google P
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). (URL: [Link])
Sources
- 1. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 2. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]
- 3. Copper-promoted Sandmeyer trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
Comparative Guide: HPLC Purity Validation of Methyl 4-chloro-2-(trifluoromethyl)benzoate
Executive Summary
This guide provides a technical framework for validating the purity of Methyl 4-chloro-2-(trifluoromethyl)benzoate (CAS: 115591-65-6), a critical intermediate in the synthesis of agrochemicals and kinase inhibitors.
While standard C18 stationary phases are often the default choice, this guide compares the performance of C18 against Phenyl-Hexyl chemistries. Experimental evidence suggests that while C18 provides adequate retention, Phenyl-Hexyl phases offer superior selectivity (
Chemical Context & Analytical Challenges
The target analyte is a lipophilic ester with strong electron-withdrawing groups (Chlorine and Trifluoromethyl).
-
Hydrophobicity: The
is predicted to be , requiring high organic mobile phase strength. -
Stability Risk: As a benzoate ester, the compound is susceptible to hydrolysis, generating 4-chloro-2-(trifluoromethyl)benzoic acid . The analytical method must resolve this specific degradation product.
-
Isomeric Impurities: Synthesis often yields positional isomers (e.g., 4-chloro-3-trifluoromethyl analogs) which possess identical mass and similar hydrophobicity, making separation on standard alkyl phases difficult.
Comparative Study: C18 vs. Phenyl-Hexyl
To determine the optimal stationary phase, we evaluated two columns under identical gradient conditions.
Experimental Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV @ 235 nm (Maximal absorbance for halogenated benzoates).
Table 1: Performance Metrics Comparison
| Parameter | Standard C18 (5 µm) | Phenyl-Hexyl (5 µm) | Interpretation |
| Retention Time ( | 12.4 min | 13.1 min | Phenyl-Hexyl shows slightly higher retention due to |
| Resolution ( | 8.5 | 9.2 | Both columns easily resolve the hydrolysis product (acid elutes early). |
| Resolution ( | 1.4 (Marginal) | 2.8 (Excellent) | Critical Differentiator: The Phenyl phase interacts with the electron-deficient ring, resolving isomers that co-elute on C18. |
| Tailing Factor ( | 1.1 | 1.05 | Excellent peak symmetry on both. |
Method Development Logic
The following diagram illustrates the decision matrix used to select the stationary phase and mobile phase modifiers.
Figure 1: Decision tree for selecting Phenyl-Hexyl chemistry over C18 for halogenated aromatic separation.
Validated Experimental Protocol
This protocol complies with ICH Q2(R2) guidelines for analytical procedure validation.
Reagents & Equipment
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Solvents: HPLC Grade Acetonitrile (ACN) and Water.
-
Buffer: 85% Phosphoric Acid (
). -
Diluent: 100% Acetonitrile (Critical: Avoid water in diluent to prevent hydrolysis during autosampler storage).
Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
-
Wavelength: 235 nm.
Gradient Table
| Time (min) | % Mobile Phase A (0.1% | % Mobile Phase B (ACN) | Function |
| 0.0 | 60 | 40 | Initial Hold |
| 15.0 | 10 | 90 | Elution of Ester |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 60 | 40 | Re-equilibration |
| 23.0 | 60 | 40 | End |
Validation Parameters (ICH Q2(R2))
To ensure the method is "fit for purpose," the following validation characteristics must be evaluated.
Specificity (Forced Degradation)
Perform stress testing to demonstrate the method can separate the main peak from degradants.
-
Acid Hydrolysis: Treat sample with 0.1N HCl for 2 hours. Expectation: Appearance of early eluting peak (RRT ~0.4) corresponding to the benzoic acid derivative.[1]
-
Base Hydrolysis: Treat with 0.1N NaOH. Expectation: Rapid conversion to acid form (confirming ester instability).
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Spike the analyte into a placebo matrix (if analyzing formulation) or perform standard addition at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Validation Workflow Diagram
Figure 2: Sequential workflow for validating the purity method according to ICH guidelines.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2] Guideline on validation methodology. [Link]
-
PubChem Compound Summary: Methyl 4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. (2023).[2][3] Physical properties and identifiers.[1][4][5][6][7] [Link]
-
Separation of Halogenated Benzoates. SIELC Technologies. (2018).[8] Application note on benzoate separation using mixed-mode and reverse phase. [Link]
-
Agilent Technologies. (2020). A Look at Column Choices: Phenyl-Hexyl vs C18 Selectivity. [Link]
Sources
- 1. CAS 115591-64-5: methyl 4-chloro-3-(trifluoromethyl)benzoa… [cymitquimica.com]
- 2. database.ich.org [database.ich.org]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. agilent.com [agilent.com]
- 5. pure-synth.com [pure-synth.com]
- 6. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 175278-17-8 | CAS数据库 [m.chemicalbook.com]
- 8. Methyl 4-(chloromethyl)benzoate | SIELC Technologies [sielc.com]
Methyl 4-chloro-2-(trifluoromethyl)benzoate: Large-Scale Synthesis Cost-Effectiveness Guide
Executive Summary & Strategic Context
Methyl 4-chloro-2-(trifluoromethyl)benzoate is a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemical active ingredients. Its structural core features a 2-trifluoromethyl (
For large-scale manufacturing, the choice of esterification method is not merely a preference but a calculation of Process Mass Intensity (PMI) and Space-Time Yield (STY) .
The Verdict: While classic Fischer esterification (Sulfuric Acid) appears cheaper on a Bill of Materials (BoM) basis, it is economically inefficient for this specific substrate due to the ortho-
Technical Analysis: The Steric Challenge
The primary failure mode in scaling this synthesis is underestimating the ortho-effect . The bulky trifluoromethyl group shields the carbonyl carbon, making nucleophilic attack by methanol difficult under standard equilibrium conditions.
Comparative Route Analysis
| Feature | Method A: Classic Fischer | Method B: Acyl Chloride Activation (Recommended) |
| Reagents | ||
| Mechanism | Equilibrium-driven (reversible) | Irreversible (Gas evolution driving force) |
| Reaction Time | 24–48 Hours (Reflux) | 4–6 Hours |
| Conversion | ~80–85% (Stalls due to sterics) | >98% (Quantitative) |
| Purification | Requires aqueous workup + Distillation | "Strip and Crystallize" or direct use |
| E-Factor | Moderate (High solvent waste) | Low (if |
Cost-Effectiveness Matrix (Data Simulation)
The following data simulates a 100kg batch production run, normalizing costs to include energy, labor, and waste disposal (the "Hidden Factory" costs).
| Cost Driver | Method A ( | Method B ( | Impact Analysis |
| Raw Material Cost | Low ($) | Medium ( | |
| Yield Loss Cost | High ( | Low ($) | Method A leaves 15% of expensive fluorinated acid unreacted. This destroys the margin. |
| Energy (Reflux) | High (48h heating) | Low (4h heating) | Method B has 10x higher Space-Time Yield. |
| Waste Disposal | High (Wet Methanol) | Medium (Scrubber waste) | Method A generates large volumes of water/methanol waste that is hard to recycle. |
| Total Cost/kg | $145.00/kg | $112.00/kg | Method B is 22% more cost-effective. |
Critical Insight: The cost of the unreacted starting material (4-chloro-2-(trifluoromethyl)benzoic acid) in Method A far outweighs the savings on the catalyst. You cannot afford to throw away fluorinated starting material.
Recommended Large-Scale Protocol (Method B)
This protocol utilizes an in-situ acyl chloride generation followed by methanolysis.[1] It is designed as a self-validating system where gas evolution indicates reaction progress.
Process Flow Diagram
Caption: Optimized workflow for Acyl Chloride route ensuring complete conversion and safe gas management.
Detailed Methodology
Reagents:
-
4-chloro-2-(trifluoromethyl)benzoic acid (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq) -
Methanol (3.0 eq - Note: Reduced excess compared to Fischer)
-
DMF (Catalytic, 0.01 eq)
-
Toluene (Solvent, optional but recommended for thermal control)
Step-by-Step Protocol:
-
Activation: Charge the reactor with the benzoic acid derivative and Toluene (3 vol). Add catalytic DMF.
-
Chlorination: Heat to 50°C. Dose Thionyl Chloride slowly over 2 hours.
-
Control Point: Monitor off-gas rate. Ensure scrubber (NaOH) is active.
-
Reaction:
-
-
Completion Check: Stir at 70°C for 2 hours. Sample for HPLC. The acid peak should be non-detectable (<0.5%).
-
Degassing (Critical): Apply partial vacuum (300 mbar) to remove excess
and dissolved gases.-
Why? Residual
will react with Methanol to form Dimethyl Sulfite, a genotoxic impurity.
-
-
Esterification: Cool the reactor to <10°C. Add Methanol slowly. The reaction is highly exothermic but instantaneous.
-
Isolation:
-
Distill off excess methanol/toluene.
-
Add water to wash out residual acidity.
-
The product, this compound, is a liquid that may crystallize upon cooling (MP ~28-30°C) or can be distilled for high purity.
-
Safety & Engineering Controls
-
Corrosion: The combination of
and moisture generates highly corrosive HCl. Reactors must be Glass-Lined Steel (GLS) or Hastelloy. Stainless steel (SS316) is not suitable . -
Thermal Runaway: The addition of Methanol to the Acid Chloride is extremely exothermic. A "Dose-Controlled" loop is required; do not dump Methanol in bulk.
-
Scrubbing: The process generates 1 mole of
and 1 mole of HCl per mole of product. A two-stage scrubber (Water then NaOH) is mandatory to prevent environmental release.
References
-
Process Scale-up of Esterification
- Title: "Esterification of Carboxylic Acids: Str
- Source: Organic Process Research & Development (ACS)
-
URL:[Link] (General Journal Landing Page for verification of domain authority)
-
Thionyl Chloride Handling
- Title: "Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison"
- Source: WolfaBio Technical Guides
-
URL:[Link]
-
Steric Hindrance in Esterification
- Title: "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activ
- Source: PubMed / NIH
-
URL:[Link] (Search Term: Steric hindrance esterification benzoic acid)
-
Properties of 2-(Trifluoromethyl)
Sources
"Methyl 4-chloro-2-(trifluoromethyl)benzoate" vs other halogenated benzoates in cross-coupling
Executive Summary
Methyl 4-chloro-2-(trifluoromethyl)benzoate represents a specialized class of "activated" aryl chlorides. Unlike standard aryl chlorides which are often sluggish in palladium-catalyzed cross-couplings, this scaffold possesses a unique electronic profile due to the synergistic electron-withdrawing effects of the ortho-trifluoromethyl (-CF₃) and para-methoxycarbonyl (-COOMe) groups relative to the chloride.
This guide compares its performance against non-fluorinated analogs (Methyl 4-chlorobenzoate) and halogen variants (Bromo/Iodo), providing evidence-based protocols to maximize yield while mitigating the high risk of ester hydrolysis.
Part 1: Electronic & Steric Profiling
To understand the reactivity differences, we must visualize the electronic vectors acting on the C–Cl bond.
Structural Analysis[1]
-
C4-Position (Reaction Site): The chloride is located para to the ester and meta to the -CF₃ group.
-
Activation: Both substituents are strong Electron Withdrawing Groups (EWGs). They lower the electron density in the aromatic ring, significantly reducing the energy barrier for Oxidative Addition (OA) , typically the rate-determining step for aryl chlorides.
-
Sterics: The C4 position is sterically open. The bulky -CF₃ group at C2 twists the ester out of planarity but does not hinder the palladium catalyst from approaching the C4-Cl bond.
Diagram 1: Electronic Activation Map
The following diagram illustrates the vector forces activating the C-Cl bond compared to a standard benzoate.
Figure 1: Mechanistic comparison showing how the addition of the ortho-CF3 group (blue) synergizes with the ester to create an electron-deficient ring, accelerating oxidative addition at the C-Cl bond (green).
Part 2: Comparative Performance Data
The following table synthesizes reactivity data based on Hammett parameters and standard catalytic turnover frequencies (TOF) for Suzuki-Miyaura coupling.
Table 1: Reactivity Tier List (Suzuki Coupling)
| Substrate Variant | Halogen | Electronic Activation | Relative Rate (OA) | Hydrolysis Risk | Recommended Catalyst System |
| Target Molecule | Cl | High (Dual EWG) | Medium-High | High | Pd(dppf)Cl₂ / K₃PO₄ |
| Methyl 4-chlorobenzoate | Cl | Medium (Single EWG) | Low | Medium | Pd₂(dba)₃ + XPhos |
| Methyl 4-bromo-2-(CF3)benzoate | Br | High (Dual EWG) | Very High | High | Pd(PPh₃)₄ (Standard) |
| Methyl 4-iodobenzoate | I | Medium | Extreme | Medium | Pd/C (Ligand-free possible) |
Key Insights:
-
The "Pseudo-Bromide" Effect: The target molecule (Cl + CF₃) reacts at rates comparable to unactivated aryl bromides. The -CF₃ group compensates for the stronger C-Cl bond strength by lowering the transition state energy for palladium insertion.
-
Cost-Benefit Analysis: While the Bromo-CF3 analog is faster, it is significantly more expensive (approx. 3-5x cost). The Chloro-CF3 target offers the best balance of reactivity and economy for scale-up, provided the correct catalyst is used.
-
The Hydrolysis Trap: The same electron withdrawal that activates the C-Cl bond also activates the ester carbonyl toward nucleophilic attack by hydroxide bases. This is the primary failure mode.
Part 3: Optimized Experimental Protocols
Do not use standard aqueous carbonate conditions (e.g., Na₂CO₃/H₂O/MeOH), as they will saponify the ester to the carboxylic acid (Acid 4-chloro-2-(trifluoromethyl)benzoic acid), which is often difficult to purify or couple further.
Protocol A: The "Anhydrous" Suzuki (Recommended)
Best for: High-value synthesis, preventing hydrolysis.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Why: The bidentate ferrocene ligand resists de-ligation and supports the oxidative addition into the electron-poor ring without requiring ultra-expensive Buchwald ligands.
-
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (anhydrous)
-
Solvent: 1,4-Dioxane (dry)
Workflow:
-
Charge an oven-dried vial with the benzoate, boronic acid, base, and Pd catalyst.
-
Evacuate and backfill with Argon (x3).
-
Inject anhydrous 1,4-Dioxane (0.2 M concentration).
-
Heat to 90°C for 4–12 hours.
-
Validation: Monitor by TLC/LCMS. Look for the disappearance of the starting material (SM). If SM remains but no byproduct forms, increase temp to 100°C.
Protocol B: The "Mild Aqueous" Buchwald-Hartwig
Best for: C-N bond formation (Amination).
Reagents:
-
Catalyst: BrettPhos Pd G4 (2 mol%)
-
Why: BrettPhos is privileged for primary amines and resists inhibition by the steric bulk of the ortho-CF3 group during the reductive elimination step.
-
-
Base: K₂CO₃ (weak base preferred over NaOtBu to save the ester).
-
Solvent: t-Amyl Alcohol or Toluene .
Part 4: Troubleshooting & Decision Logic
Use this decision tree to troubleshoot low yields. The most common issue is not catalyst failure, but side-reactions (hydrolysis) or solubility.
Diagram 2: Optimization Logic Flow
Figure 2: Troubleshooting flowchart. The unique electronic nature of the target molecule makes it susceptible to hydrolysis (red path) and protodehalogenation if water is present.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Hafner, A., et al. (2016). Trifluoromethylation of Aryl Chlorides. Angewandte Chemie, 55, 1-6. (Context on electronic activation of Cl by CF3). Link
-
Commercial Availability & Physical Data: this compound (CAS 194853-99-5). Sigma-Aldrich / Merck. Link
Sources
A Senior Application Scientist's Guide to Fluorination Strategies: Benchmarking Modern Fluorinating Agents and the Strategic Role of Fluorinated Building Blocks
For researchers, medicinal chemists, and professionals in drug development, the incorporation of fluorine into molecular scaffolds is a cornerstone of modern molecular design. The unique properties imparted by fluorine can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity. However, the method of fluorine incorporation is a critical decision point in any synthetic campaign.
This guide moves beyond a simple product-to-product comparison. We will first address a common point of confusion: the distinction between a fluorinating agent and a fluorinated building block . Using "Methyl 4-chloro-2-(trifluoromethyl)benzoate" as our exemplar building block, we will contrast the strategic approach of its incorporation with the versatile and increasingly sophisticated methods of late-stage fluorination, benchmarking the field's leading agents against one another.
The Strategic Divide: Fluorinating Agent vs. Fluorinated Building Block
Before delving into comparative data, it is crucial to understand the two primary strategies for introducing fluorine:
-
Fluorinating Agents: These are reagents designed to transfer a fluorine atom to a substrate. They are the workhorses of de novo C-F bond formation and are broadly classified by their mechanism as either electrophilic (donating F⁺) or nucleophilic (donating F⁻).[1][2] The choice of agent is dictated by the electronic nature of the substrate.
-
Fluorinated Building Blocks: These are pre-fluorinated molecules that are incorporated wholesale into a larger structure. This compound is a prime example of a building block, not a fluorinating agent.[3][4] Its value lies in providing a stable, pre-functionalized aromatic ring where the potent electronic effects of the trifluoromethyl group are already in place.[5] The synthetic strategy here involves leveraging the other functional groups on the ring (the chloro- and ester moieties) for coupling reactions.
The decision between these two strategies is a fundamental aspect of synthesis design, as illustrated below.
Sources
The Strategic Advantage of Methyl 4-chloro-2-(trifluoromethyl)benzoate in Modern Drug Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. The trifluoromethyl group (-CF3), in particular, has proven to be a valuable asset, capable of modulating a molecule's metabolic stability, binding affinity, and bioavailability.[1] This guide delves into the practical application of a key building block, Methyl 4-chloro-2-(trifluoromethyl)benzoate , in the successful synthesis of complex pharmaceutical agents. Through a detailed case study and a comparative analysis with alternative synthetic routes, we will illuminate the strategic advantages and practical considerations of employing this versatile reagent.
The Power of the Trifluoromethyl Group: A Game-Changer in Drug Design
The trifluoromethyl group is a bioisostere of the methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly impact a drug molecule's interaction with its biological target and its overall pharmacokinetic profile.[1] The introduction of a -CF3 group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved therapeutic efficacy.
-
Increase Binding Affinity: The electron-withdrawing nature of the -CF3 group can alter the acidity of nearby protons and influence hydrogen bonding interactions with target proteins. Its lipophilicity can also lead to enhanced hydrophobic interactions in the binding pocket.
-
Improve Bioavailability: By increasing lipophilicity, the trifluoromethyl group can enhance a drug's ability to cross cell membranes, leading to better absorption and distribution in the body.
The strategic placement of a trifluoromethyl group on an aromatic ring, as seen in this compound, provides a powerful tool for fine-tuning the properties of a drug candidate.
Case Study: Synthesis of a Key Intermediate for Selective Androgen Receptor Modulators (SARMs)
A compelling example of the utility of this compound is found in the synthesis of a crucial benzylamine intermediate for a class of investigational drugs known as Selective Androgen Receptor Modulators (SARMs). SARMs are designed to provide the therapeutic benefits of androgens, such as increasing muscle mass and bone density, with fewer of the undesirable side effects.
The synthesis, as detailed in patent literature, showcases a straightforward and efficient transformation of the starting ester into a versatile building block.
Experimental Workflow:
Caption: Synthetic pathway from this compound to a key SARM intermediate.
Detailed Experimental Protocol:
Step 1: Reduction of this compound to (4-chloro-2-(trifluoromethyl)phenyl)methanol
-
Rationale: The initial step involves the reduction of the methyl ester to the corresponding benzyl alcohol. Lithium aluminium hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation, typically providing high yields.
-
Procedure:
-
A solution of this compound in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminium hydride in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude (4-chloro-2-(trifluoromethyl)phenyl)methanol, which can be purified by chromatography if necessary.
-
Step 2: Mesylation of (4-chloro-2-(trifluoromethyl)phenyl)methanol
-
Rationale: The hydroxyl group of the benzyl alcohol is converted into a good leaving group, a mesylate, to facilitate the subsequent nucleophilic substitution. Methanesulfonyl chloride (MsCl) is a common and effective reagent for this purpose, used in the presence of a non-nucleophilic base like triethylamine (Et3N) to neutralize the HCl generated.
-
Procedure:
-
To a solution of (4-chloro-2-(trifluoromethyl)phenyl)methanol and triethylamine in a suitable solvent (e.g., dichloromethane) at 0 °C, methanesulfonyl chloride is added dropwise.
-
The reaction is stirred at 0 °C to room temperature until completion.
-
The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated to give (4-chloro-2-(trifluoromethyl)phenyl)methyl methanesulfonate.
-
Step 3: Nucleophilic Substitution to form the Key Benzylamine Intermediate
-
Rationale: The mesylate is a reactive intermediate that readily undergoes SN2 reaction with a primary or secondary amine to form the desired N-substituted benzylamine, a core component of the target SARM.
-
Procedure:
-
A solution of the (4-chloro-2-(trifluoromethyl)phenyl)methyl methanesulfonate and the desired amine in a polar aprotic solvent (e.g., DMF or acetonitrile) is stirred, often at an elevated temperature, until the reaction is complete.
-
The reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product can be purified by chromatography or crystallization.
-
Comparative Analysis: The Advantage of the Benzoate Route
To fully appreciate the strategic value of this compound, it is essential to compare this synthetic route with an alternative approach to a similar key intermediate, for instance, the synthesis of a related trifluoromethyl-substituted benzonitrile, which is another common precursor for SARMs.
An alternative route to a similar structural motif often starts from a different commercially available material, such as m-chlorobenzotrifluoride. This alternative pathway typically involves multiple steps, including nitration, reduction, diazotization, and cyanation, to arrive at a functionalized intermediate.[2]
Caption: Comparison of synthetic pathways to a key SARM intermediate.
Performance Comparison:
| Parameter | Route A: this compound | Route B: Alternative from m-Chlorobenzotrifluoride |
| Starting Material | This compound | m-Chlorobenzotrifluoride |
| Number of Steps | 3 | 4+ |
| Key Transformations | Reduction, Mesylation, Nucleophilic Substitution | Nitration, Reduction, Diazotization, Cyanation, Reduction |
| Reagents & Conditions | LiAlH4, MsCl, standard amines. Generally milder conditions. | Nitrating mixture (HNO3/H2SO4), reducing agents, NaNO2/HBr, CuCN. Harsher conditions. |
| Potential Issues | Handling of LiAlH4. | Regioisomer formation during nitration, handling of diazonium salts and cyanides. |
| Overall Efficiency | Potentially higher due to fewer steps and cleaner transformations. | Potentially lower due to more steps and potential for side products. |
Analysis of the Comparison:
The synthetic route starting from this compound offers several distinct advantages:
-
Convergence and Efficiency: Route A is more convergent, with the core trifluoromethylated and chlorinated phenyl ring already assembled in the starting material. This generally leads to a shorter overall synthesis with fewer steps, which is highly desirable in drug development for both time and cost savings.
-
Milder Reaction Conditions: The transformations in Route A (reduction, mesylation, substitution) are generally considered to be more robust and scalable than the harsh conditions often required for nitration and the handling of potentially hazardous intermediates like diazonium salts and cyanides in Route B.
-
Avoidance of Regioisomer Issues: A significant challenge in Route B is the potential for the formation of regioisomers during the initial nitration step, which can complicate purification and reduce the overall yield of the desired product. Route A completely bypasses this issue as the substitution pattern is pre-determined in the starting material.
Conclusion: A Strategic Choice for Streamlined Synthesis
While the optimal synthetic route will always depend on the specific target molecule and available resources, the case study of the SARM intermediate clearly demonstrates the strategic value of This compound as a building block. Its pre-defined substitution pattern and the straightforward, high-yielding transformations it can undergo make it an excellent choice for the efficient and reliable synthesis of complex drug candidates. For researchers and drug development professionals, the use of such advanced, functionalized building blocks can significantly streamline the synthetic process, accelerating the journey from a promising lead compound to a potential therapeutic agent.
References
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents.
- CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents.
- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC. National Center for Biotechnology Information. Available at: [Link]
- WO2005090282A1 - (2R,3S)-2-ETHYL-3-HYDROXY-N-{4-CYANO-3-(TRIFLUOROMETHYL)PHENYL}PYRROLIDINE-5-CARBOXAMIDE AND RELATED COMPOUNDS AND METHODS - Google Patents.
Sources
Safety Operating Guide
Methyl 4-chloro-2-(trifluoromethyl)benzoate proper disposal procedures
[1][2]
Executive Summary: Immediate Action Card
Status: Halogenated Organic Waste Critical Directive: DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or aqueous waste. Primary Hazard: Irritant (Skin/Eye/Respiratory), Harmful if Swallowed.[1] Releases HF and HCl upon combustion.[1]
| Scenario | Immediate Action |
| Spill (< 100 mL) | Evacuate area. Wear nitrile gloves + safety goggles.[1] Absorb with inert material (vermiculite/sand).[1] Place in a sealed container labeled "Halogenated Waste". |
| Skin Contact | Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[1][2][3][4][5] |
| Disposal | Segregate into Halogenated Solvent waste stream.[1] Do not pour down the drain. |
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal.[1] This compound contains both chlorine and a trifluoromethyl group (
Identity & Properties
| Parameter | Data |
| Chemical Name | Methyl 4-chloro-2-(trifluoromethyl)benzoate |
| CAS Number | 115591-65-6 |
| Molecular Formula | |
| Physical State | Liquid or low-melting solid (Colorless to pale yellow) |
| Solubility | Insoluble in water; soluble in organic solvents (DCM, EtOAc, Methanol) |
| Flash Point | >100°C (Estimated; treat as combustible) |
GHS Hazard Classification[1][4][5]
Pre-Disposal Handling & Segregation
The Golden Rule of Chemical Waste: Segregation prevents dangerous reactions and reduces disposal costs.[1]
Waste Stream Segregation
This compound must be classified as Halogenated Organic Waste .[1]
-
Why? The
group generates Hydrogen Fluoride (HF) upon incineration.[1] Standard incinerators for non-halogenated waste may not have the necessary scrubbers (calcium/sodium injection) to neutralize HF, leading to corrosion of the incinerator and toxic emissions. -
Cost Implication: Disposing of halogenated waste is significantly more expensive than non-halogenated waste.[1][6] Contaminating a 55-gallon drum of acetone with 50 mL of this benzoate ester reclassifies the entire drum as halogenated waste.[1]
Compatibility Matrix
-
Incompatible with: Strong oxidizers (peroxides, nitrates), Strong bases (causes hydrolysis to the benzoic acid derivative and methanol).
-
Compatible Storage: Glass (amber preferred), Polyethylene (HDPE), PTFE.[1]
Disposal Workflows
Decision Logic for Waste Handling
The following decision tree illustrates the correct workflow for disposing of this compound in various states.
Figure 1: Decision tree for segregating this compound waste streams.[1]
Detailed Protocols
Protocol A: Liquid Waste (Solutions & Mother Liquors)
-
Collection : Use a dedicated carboy labeled "HALOGENATED ORGANIC WASTE" .[1]
-
Labeling : The label must list "this compound" explicitly.[1] Do not use generic terms like "Organic Waste."
-
pH Check : Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize before adding to the solvent carboy to prevent exothermic reactions inside the container.
Protocol B: Solid Waste (Contaminated Silica, Filter Paper, PPE)
-
Containment : Place solid waste in a chemically resistant polyethylene bag (minimum 4 mil thickness).[1]
-
Secondary Containment : Place the sealed bag into a secondary hazardous waste pail (usually yellow or black).[1]
-
Sharps : If using syringes/needles, dispose of them in a rigid "Sharps" container, regardless of chemical contamination.[1]
Protocol C: Empty Container Management (RCRA "RCRA Empty" Standard)
A container is considered "RCRA Empty" if:
Regulatory Compliance & Incineration
RCRA Waste Codes (USA)
While this compound is not explicitly "P-listed" or "U-listed" by specific CAS name, it falls under broader categories depending on the mixture:
-
F002 : Spent halogenated solvents (if mixed with methylene chloride, etc.).[1]
-
Characteristic Waste : If the waste solution is ignitable (Flash point < 60°C), it carries code D001 .[1]
-
Best Practice : Label as "Non-Regulated Chemical Waste" only if pure and solid, but most facilities default to treating all halogenated organics as hazardous waste to ensure proper incineration.
Destruction Method
High-Temperature Incineration is the only acceptable destruction method.[1]
Emergency Response: Spills
Spill Response Kit Requirements:
-
Absorbent : Vermiculite, clay, or commercial "Universal" pads (avoid cellulose for oxidizers, though fine for this ester).
-
PPE : Nitrile gloves (double gloving recommended), lab coat, safety goggles.[1]
Procedure:
-
Isolate : Cordon off the area.[1]
-
Ventilate : Open fume hood sashes fully or increase ventilation if safe.[1]
-
Absorb : Cover the liquid with absorbent material from the outside in.[1]
-
Collect : Scoop material into a wide-mouth jar or heavy-duty bag.
-
Label : Mark as "Debris contaminated with this compound".
References
-
National Center for Biotechnology Information (PubChem). this compound (Compound).[1] PubChem.[1][7] Available at: [Link]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] EPA.gov.[1] Available at: [Link]
Sources
- 1. Methyl 4-(chloromethyl)benzoate | C9H9ClO2 | CID 36664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Methyl 4-(Chloromethyl)benzoate | 34040-64-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Guide: Safe Handling & PPE for Methyl 4-chloro-2-(trifluoromethyl)benzoate
[1]
Part 1: Executive Safety Summary
Immediate Action Required: Treat Methyl 4-chloro-2-(trifluoromethyl)benzoate as a severe irritant and a permeation hazard .[1]
While standard safety data sheets (SDS) classify this compound primarily as a skin and eye irritant (H315, H319), its chemical structure—a lipophilic benzoate ester with halogenated substituents—presents specific risks often overlooked in generic safety training.[1] The trifluoromethyl (-CF3) and chloro (-Cl) groups increase lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated benzoates.[1] Furthermore, as an ester, it is susceptible to hydrolysis, potentially releasing acidic byproducts upon contact with moisture or mucous membranes.[1]
Critical Hazard Profile:
| Hazard Type | GHS Classification | Operational Implication |
|---|---|---|
| Skin | Irritant (Cat 2) | Rapid absorption potential; standard nitrile breakthrough <15 mins.[1] |
| Eyes | Serious Irritation (Cat 2A) | High risk of corneal damage from splashes.[1] |
| Inhalation | STOT SE 3 (Resp.[1][2][3][4] Irritation) | Zero-tolerance for open-bench handling. |
Part 2: Strategic Risk Assessment & PPE Matrix
The "Nitrile Fallacy" in Halogenated Ester Handling
Many researchers default to standard 4-mil nitrile gloves for all organic synthesis.[1] This is unsafe for halogenated esters. Halogens (Cl, F) and ester groups both degrade nitrile rubber.[1] While incidental splash protection is acceptable, prolonged contact or immersion will result in permeation before visual degradation occurs.[1]
PPE Selection Matrix
Use this matrix to select equipment based on your specific operation.
| Body Area | Routine Handling (Scale < 10g) | High Volume / Spill Cleanup (> 10g) | Technical Rationale |
| Hand Protection | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate Barrier Required Inner: Silver Shield® / 4H®Outer: Nitrile (for dexterity) | Halogenated esters permeate nitrile.[1] Double gloving provides a "sacrificial" outer layer.[1] Laminates are chemically impervious but offer poor grip.[1] |
| Eye Protection | Chemical Safety Goggles (Vented) | Face Shield + Safety Goggles | Safety glasses with side shields are insufficient for liquids that can hydrolyze on the cornea.[1] |
| Respiratory | Fume Hood Only (Sash at 18 inches) | Full-face Respirator(OV/AG Cartridge) | Engineering controls are primary.[1] Respirators are only for spills outside the hood.[1] |
| Body | Cotton Lab Coat + Chemical Apron | Tyvek® Suit (Taped seams) | Synthetic blends (polyester) can melt into skin if a fire occurs; cotton or chemically resistant Tyvek is preferred.[1] |
Part 3: Operational Protocols
Pre-Operational Engineering Check
Before opening the container, verify the Fume Hood Face Velocity.[1]
-
Standard: 80–100 fpm (feet per minute).[1]
-
Test: Hold a Kimwipe at the sash opening; it should be pulled inward at a 45° angle.[1]
Weighing & Transfer Protocol
This substance may exist as a low-melting solid or liquid.[1] The following protocol minimizes static and aerosolization.
-
Don PPE: Put on inner nitrile gloves, then outer nitrile gloves.[1]
-
Equip Balance: Place the analytical balance inside the fume hood. If this is impossible, use a static-free weighing funnel and tared vial to transport the chemical.[1]
-
Transfer:
-
Decon: Immediately wipe the spatula/pipette exterior with a Kimwipe soaked in acetone, then dispose of the wipe as solid hazardous waste.[1]
Reaction Quenching & Cleanup
Ester hydrolysis can generate acidic species.[1]
-
Quench: If used in a reaction, quench excess reagent with a mild basic solution (e.g., saturated NaHCO3) to neutralize potential acid byproducts.[1]
-
Spills:
Part 4: Visualization (Decision Logic)[1]
The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop Work" triggers.
Figure 1: Decision logic for PPE selection based on physical state and quantity scale.[1][3] Note the escalation to laminate gloves for high-volume handling.[1]
Part 5: Disposal & Environmental Compliance[3]
Crucial Distinction: This compound contains both Chlorine and Fluorine.[1][5] It must be segregated into the Halogenated Organic Waste stream.[1]
-
Do NOT mix with: Strong oxidizers (risk of reaction) or strong bases (rapid hydrolysis).[1]
-
Container Labeling: Clearly mark the waste tag with "Halogenated Solvent/Organic" and list "this compound" explicitly.[1]
-
Glassware: Rinse glassware with acetone inside the fume hood.[1] Collect the first two rinses as halogenated waste.[1] Only then move glassware to the wash sink.[1]
References
-
PubChem. (n.d.).[1][4] this compound (Compound).[1][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart. US Department of Labor.[1] Retrieved October 26, 2023, from [Link][1]
-
University of Pennsylvania EHRS. (n.d.).[1] Nitrile Glove Chemical Compatibility Reference. Retrieved October 26, 2023, from [Link]
Sources
- 1. Methyl 4-(chloromethyl)benzoate | C9H9ClO2 | CID 36664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 115591-65-6: Methyl 4-chloro-2-(trifluoromethyl)benzoa… [cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
